Bifluranol
Description
structure
Properties
IUPAC Name |
2-fluoro-4-[(2S,3R)-3-(3-fluoro-4-hydroxyphenyl)pentan-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2O2/c1-3-13(12-5-7-17(21)15(19)9-12)10(2)11-4-6-16(20)14(18)8-11/h4-10,13,20-21H,3H2,1-2H3/t10-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVXUHOSYIBGBT-ZWNOBZJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)O)F)C(C)C2=CC(=C(C=C2)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C=C1)O)F)[C@H](C)C2=CC(=C(C=C2)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30865725 | |
| Record name | Bifluranol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34633-34-6 | |
| Record name | rel-4,4′-[(1R,2S)-1-Ethyl-2-methyl-1,2-ethanediyl]bis[2-fluorophenol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34633-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bifluranol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034633346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bifluranol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIFLURANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47602X79JF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Bifluranol's Mechanism of Action in Prostate Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bifluranol, a fluorinated bibenzyl compound, has demonstrated anti-prostatic activity, suggesting its potential as a therapeutic agent for prostate cancer. This technical guide synthesizes the current understanding of this compound's mechanism of action. The available evidence strongly indicates that this compound's primary efficacy in the context of prostate cancer stems from a systemic hormonal regulation, rather than direct cytotoxicity to prostate cancer cells. Specifically, this compound selectively inhibits the secretion of luteinizing hormone (LH), leading to a reduction in testosterone production, a key driver of prostate tumor growth. To date, in-vitro studies detailing a direct interaction of this compound with prostate cancer cells, including IC50 values and specific intracellular signaling pathway modulation, are not available in the public domain. This document outlines the established systemic mechanism, provides context by summarizing the mechanisms of other biflavonoids, and presents relevant experimental protocols.
Core Mechanism of Action: Systemic Hormonal Regulation
The principal mechanism by which this compound exerts its anti-prostatic effect is through its influence on the hypothalamic-pituitary-gonadal axis. Unlike many cytotoxic agents, this compound's action is not on the prostate cancer cells themselves but on the hormonal signaling that fuels their growth.
Studies have shown that this compound selectively lowers serum luteinizing hormone (LH) levels without affecting follicle-stimulating hormone (FSH) levels[1][2]. LH is the primary signal from the pituitary gland that stimulates the testes to produce testosterone. By inhibiting LH secretion, this compound effectively reduces the main source of androgens that promote the growth of androgen-sensitive prostate cancer.
Signaling Pathway Diagram: this compound's Systemic Action
References
Synthesis and Characterization of Bifluranol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifluranol, a fluorinated bibenzyl, has garnered interest for its notable biological activities. The exploration of its derivatives is a promising avenue for the development of novel therapeutic agents with potentially enhanced efficacy, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the synthetic strategies, characterization methodologies, and potential biological signaling pathways relevant to the study of this compound derivatives. While specific experimental data for this compound derivatives is limited in publicly available literature, this guide extrapolates from established methods for the synthesis and characterization of related fluorinated bibenzyl compounds.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives, which are structurally characterized as substituted 1,2-bis(4-fluorophenyl)ethanes, can be approached through several established synthetic routes for bibenzyl compounds. A common strategy involves the coupling of smaller aromatic precursors.
General Synthetic Workflow
A plausible synthetic route to this compound derivatives can be conceptualized as a multi-step process, beginning with commercially available starting materials. The following workflow illustrates a generalized approach.
Caption: Generalized synthetic workflow for this compound derivatives.
Experimental Protocols
While a specific protocol for a this compound derivative is not available, the following represents a generalized experimental procedure for the synthesis of a fluorinated bibenzyl derivative based on common organic chemistry techniques.
Step 1: Synthesis of a Substituted 1-(4-fluorophenyl)ethanol (Secondary Alcohol)
-
To a solution of 4-fluorobenzaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of the desired Grignard reagent (e.g., ethylmagnesium bromide, 1.1 eq) in THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude secondary alcohol.
Step 2: Dehydration to form a Stilbene Derivative
-
Dissolve the crude secondary alcohol from Step 1 in a suitable solvent such as toluene.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Step 3: Hydrogenation to the Bibenzyl Derivative
-
Dissolve the crude stilbene derivative from Step 2 in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude bibenzyl derivative.
Step 4: Purification
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure this compound derivative.
Characterization of this compound Derivatives
The structural elucidation and purity assessment of synthesized this compound derivatives are crucial. A combination of spectroscopic and analytical techniques is employed for this purpose.
Characterization Workflow
The following diagram outlines a typical workflow for the characterization of a newly synthesized compound.
Caption: Workflow for the characterization of synthesized derivatives.
Analytical Techniques
A comprehensive suite of analytical methods is necessary to confirm the identity and purity of this compound derivatives.
| Technique | Purpose | Typical Observations for a this compound Derivative |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure, including the carbon-hydrogen framework and the chemical environment of each atom. | ¹H NMR: Signals in the aromatic region (around 7.0-7.5 ppm) characteristic of the 4-fluorophenyl groups, and signals in the aliphatic region corresponding to the ethyl bridge. ¹³C NMR: Resonances for the aromatic carbons (with C-F coupling) and the aliphatic carbons. ¹⁹F NMR: A characteristic signal for the fluorine atoms on the phenyl rings. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural elucidation. | A molecular ion peak corresponding to the calculated molecular weight of the specific this compound derivative. Fragmentation patterns may show cleavage of the ethyl bridge. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in the molecule. | Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic rings, and a strong C-F stretching band. |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the synthesized compound and can be used for purification. | A single major peak indicating a high degree of purity. |
| Gas Chromatography (GC) | An alternative to HPLC for assessing the purity of volatile compounds. | A single major peak indicating a high degree of purity. |
| Melting Point Analysis | Determines the melting point range of a solid compound, which is a physical constant that can indicate purity. | A sharp and defined melting point range for a pure crystalline solid. |
| Elemental Analysis | Determines the percentage composition of elements (C, H, N, F, etc.) in the compound, which can be used to confirm the empirical formula. | The experimentally determined percentages of carbon, hydrogen, and fluorine should match the calculated values for the proposed molecular formula. |
Putative Signaling Pathway of this compound Derivatives
This compound is known for its anti-androgenic and anti-prostatic activity. It is believed to exert its effects through a negative feedback mechanism on the hypothalamic-pituitary-gonadal axis, leading to a selective reduction in luteinizing hormone (LH) secretion. It is plausible that its derivatives would act through a similar pathway.
Caption: Putative signaling pathway for this compound derivatives.
This proposed pathway suggests that this compound derivatives may act at the level of the pituitary gland to inhibit the secretion of LH. This reduction in LH would subsequently lead to decreased testosterone production by the testes, thereby reducing the androgenic stimulation of the prostate gland. This mechanism of action makes these compounds interesting candidates for the treatment of androgen-dependent conditions.
Early Preclinical Studies of Bifluranol for Benign Prostatic Hyperplasia: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early preclinical research on Bifluranol, a fluorinated bibenzyl compound, for the potential treatment of benign prostatic hyperplasia (BPH). The information is compiled from foundational studies that investigated its anti-prostatic and endocrine activities.
Core Findings
Early research demonstrated that this compound exhibits potent anti-prostatic activity, comparable to that of diethylstilboestrol (DES). A key differentiating feature is its significantly lower estrogenic potency, which was found to be approximately eight times less than DES when administered orally. Furthermore, this compound was shown to cause a reversible suppression of accessory sexual structures without negatively impacting spermatogenesis or fertility in animal models.[1]
Data Presentation
The following tables summarize the key quantitative findings from early preclinical studies on this compound, primarily in rat and mouse models.
Table 1: Comparative Anti-Prostatic and Estrogenic Effects of this compound and Diethylstilboestrol (DES)
| Parameter | This compound | Diethylstilboestrol (DES) | Reference |
| Anti-Prostatic Activity | Potent, comparable to DES | Potent | [1] |
| Estrogenic Potency (oral) | ~8 times less than DES | High | [1] |
Table 2: Effects of this compound and DES on Reproductive Parameters in Male Rodents
| Parameter | This compound (oral administration) | Diethylstilboestrol (DES) (same dose) | Reference |
| Accessory Sexual Structures | Fully reversible suppression | Suppression | [1] |
| Spermatogenesis | No impairment | Reduced | [1] |
| Fertility | No impairment | Impaired | [1] |
Table 3: Effects of this compound and DES on Serum Gonadotropin Levels
| Hormone | This compound | Diethylstilboestrol (DES) | Reference |
| Luteinising Hormone (LH) | Lowered | Reduced | [1] |
| Follicle Stimulating Hormone (FSH) | No effect | Reduced | [1] |
Experimental Protocols
The following outlines the methodologies employed in the key early experiments investigating this compound's effects.
1. Endocrine and Anti-Fertility Studies
-
Animal Models: The studies were conducted on both rats and mice.
-
Treatment Groups:
-
Control group (vehicle administration).
-
This compound-treated group (oral administration).
-
Diethylstilboestrol (DES)-treated group (oral administration, same dose as this compound for comparative studies).
-
-
Duration: The studies included both short-term and long-term anti-androgenic and fertility assessments.
-
Parameters Measured:
-
Weight and histology of accessory sexual structures (e.g., prostate, seminal vesicles).
-
Spermatogenesis analysis.
-
Fertility and reproductive performance assessments in male mice.
-
Serum levels of Luteinising Hormone (LH) and Follicle Stimulating Hormone (FSH).
-
2. Investigation of Anti-Prostatic Mechanism of Action
-
Animal Model: Castrated rats were utilized for this part of the investigation.
-
Experimental Design: Androgen-induced stimulation of the prostate was performed in the castrated rats.
-
Objective: To determine if this compound antagonizes the stimulatory effect of androgens on the prostate.
-
Outcome: The results indicated that this compound does not antagonize androgen-induced stimulation of the prostate in this model.[1]
Visualizations
The following diagrams illustrate the proposed mechanism of action and experimental workflow based on the early research findings.
Caption: Proposed mechanism of this compound on the hypothalamic-pituitary-gonadal axis.
Caption: Workflow of early preclinical studies on this compound.
Conclusion
The early preclinical investigations of this compound identified it as a compound with significant anti-prostatic effects, acting through a distinct endocrine mechanism of selective LH inhibition.[1] This differentiated it from DES, which exhibited broader effects on both LH and FSH and had significantly higher estrogenic activity. The findings suggested that this compound's mode of action is a negative, hormonostatic feedback activity.[1] These initial studies provided a strong rationale for further investigation into this compound as a potential therapeutic agent for benign prostatic hyperplasia.
References
In Vitro Anti-proliferative Effects of Bifluranol on LNCaP Cells: A Technical Guide
Disclaimer: As of November 2025, a thorough review of published scientific literature reveals no specific studies detailing the in vitro anti-proliferative effects of Bifluranol on LNCaP human prostate cancer cells. This technical guide has been constructed to provide researchers, scientists, and drug development professionals with a comprehensive framework of the methodologies and data presentation that would be required to rigorously assess such effects. The experimental protocols and data visualizations are based on established standards for testing novel compounds on prostate cancer cell lines.
Introduction to this compound and LNCaP Cells
This compound is a synthetic, nonsteroidal estrogen belonging to the stilbestrol group.[1] It has been used as an antiandrogen for treating benign prostatic hyperplasia.[1] Its primary mechanism of action is not direct antagonism of the androgen receptor (AR), but rather activation of estrogen receptors in the pituitary gland, which suppresses luteinizing hormone (LH) secretion and consequently lowers systemic androgen levels.[1][2] An additional reported mechanism is the inhibition of 17α-hydroxylase/17,20 lyase, which would further decrease androgen synthesis.[1]
LNCaP (Lymph Node Carcinoma of the Prostate) cells are an androgen-sensitive human prostate adenocarcinoma cell line. They are a cornerstone in vitro model for prostate cancer research because they express the androgen receptor and are responsive to androgens for growth and survival. This makes them an ideal system to study the direct effects of compounds that may interfere with androgen signaling pathways or exert cytotoxic effects on prostate cancer cells.
This guide outlines a hypothetical study to determine the direct anti-proliferative effects of this compound on LNCaP cells, independent of its systemic hormonal effects.
Quantitative Data Summary
In a typical study, the anti-proliferative effects of a test compound are quantified and summarized. The following tables represent hypothetical data for this compound's effects on LNCaP cells.
Table 1: Dose-Response Effect of this compound on LNCaP Cell Viability
| This compound Concentration (µM) | Mean Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± 4.5 |
| 1 | 95.2 | ± 5.1 |
| 5 | 80.7 | ± 4.8 |
| 10 | 62.1 | ± 3.9 |
| 25 | 45.3 | ± 3.5 |
| 50 | 28.9 | ± 2.7 |
| 100 | 15.4 | ± 2.1 |
From this data, an IC50 (the concentration at which 50% of cell growth is inhibited) would be calculated.
Table 2: Cell Cycle Distribution of LNCaP Cells after Treatment with this compound
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control | 55.2 | 28.1 | 16.7 | 1.5 |
| This compound (IC50 Conc.) | 72.8 | 15.3 | 11.9 | 8.9 |
Detailed Experimental Protocols
The following are detailed protocols for the key experiments required to assess the anti-proliferative effects of this compound on LNCaP cells.
LNCaP Cell Culture
-
Cell Line: LNCaP (ATCC® CRL-1740™).
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 10 mM HEPES, 1 mM sodium pyruvate, and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, they are detached using a 0.25% Trypsin-EDTA solution and re-seeded at a lower density.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Seeding: LNCaP cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method determines the distribution of cells in the different phases of the cell cycle.
-
Seeding and Treatment: LNCaP cells are seeded in 6-well plates and treated with this compound (e.g., at its calculated IC50 concentration) for 24 or 48 hours.
-
Harvesting: Cells are harvested by trypsinization, washed with ice-cold PBS, and collected by centrifugation.
-
Fixation: The cell pellet is resuspended in 500 µL of ice-cold 70% ethanol and incubated at -20°C for at least 2 hours for fixation.
-
Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are quantified using appropriate software. An increase in the sub-G1 peak is indicative of apoptosis.
Visualizations: Workflows and Signaling Pathways
Diagrams are essential for visualizing complex processes. Below are examples created using the DOT language.
Caption: A typical experimental workflow for assessing the anti-proliferative effects of a compound.
Caption: A hypothetical signaling pathway showing this compound directly inhibiting the Androgen Receptor.
Conclusion and Future Directions
While this compound's established mechanism involves systemic antiandrogenic effects, this guide provides a robust framework for investigating its potential direct anti-proliferative actions on LNCaP prostate cancer cells. The outlined experiments—cell viability, cell cycle analysis, and apoptosis assays—are fundamental to characterizing the in vitro efficacy of any potential anti-cancer compound.
Should these foundational studies indicate a direct effect, further research would be warranted. This could include Western blot analysis to probe the expression levels of key cell cycle proteins (e.g., cyclins, CDKs, p21, p27) and apoptotic markers (e.g., caspases, Bcl-2 family proteins), as well as androgen receptor activity assays to determine if this compound can directly antagonize AR signaling in LNCaP cells. Such a comprehensive approach is crucial for elucidating the full mechanistic profile of this compound in the context of prostate cancer.
References
In-Depth Structural Analysis of Bifluranol and its Chemical Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bifluranol, a fluorinated bibenzyl derivative, has demonstrated significant anti-prostatic activity, positioning it as a compound of interest in the development of therapies for benign prostatic hyperplasia (BPH). This technical guide provides a comprehensive structural analysis of this compound and its known chemical analogues, Pentafluranol and Terfluranol. It delves into their structure-activity relationships, physicochemical properties, and the underlying mechanism of action involving the estrogen receptor signaling pathway. Detailed experimental protocols for the synthesis and structural elucidation of these compounds are presented, alongside mandatory visualizations of key biological pathways and experimental workflows to facilitate a deeper understanding for researchers in the field of drug discovery and development.
Introduction
This compound is a synthetic, nonsteroidal estrogen belonging to the stilbestrol group. Its primary therapeutic application lies in the management of benign prostatic hyperplasia due to its potent anti-androgenic effects. Unlike direct androgen receptor antagonists, this compound exerts its influence indirectly by acting as an estrogen receptor agonist. This activation leads to the suppression of luteinizing hormone (LH) secretion from the pituitary gland, consequently reducing testicular androgen production. This guide explores the intricate structural details of this compound and its analogues, providing a foundation for further research and development of more potent and selective therapeutic agents.
Structural and Physicochemical Properties
The core structure of this compound is a bibenzyl scaffold with fluorine substitutions on the phenyl rings. Its chemical analogues, Pentafluranol and Terfluranol, feature modifications to this core structure, influencing their physicochemical properties and biological activity.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | [Image of this compound chemical structure] | C₁₇H₁₈F₂O₂ | 292.32 |
| Pentafluranol | [Image of Pentafluranol chemical structure] | C₁₇H₁₅F₅O₂ | 346.29 |
| Terfluranol | [Image of Terfluranol chemical structure] | C₁₇H₁₇F₃O₂ | 310.31 |
Caption: Chemical structures and key physicochemical properties of this compound and its analogues.
Structure-Activity Relationship (SAR)
The anti-prostatic activity of this compound and its analogues is intrinsically linked to their structural features. While comprehensive quantitative comparative data is limited in publicly available literature, the known biological activities suggest key SAR trends.
| Compound | Key Structural Features | Reported Biological Activity |
| This compound | Two fluorine atoms on the phenyl rings. | Potent anti-prostatic activity, comparable to diethylstilbestrol (DES)[1]. |
| Pentafluranol | Trifluoromethyl group and two additional fluorine atoms. | Information on specific anti-prostatic activity is limited. |
| Terfluranol | Trifluoromethyl group. | Information on specific anti-prostatic activity is limited. |
Caption: Structure-activity relationship summary for this compound and its analogues.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, a representative scheme of which is outlined below. This protocol is based on established methods for the synthesis of bibenzyl derivatives.
References
Bifluranol: A Technical Guide on its Potential as an Endocrine Disrupting Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bifluranol, a fluorinated bibenzyl derivative, has demonstrated notable endocrine-disrupting potential, primarily characterized by its anti-androgenic and weak estrogenic activities. This technical guide provides a comprehensive overview of the existing scientific literature on this compound, focusing on its mechanism of action, effects on hormonal signaling, and its toxicological profile. This document synthesizes available quantitative data, details relevant experimental methodologies, and presents visual representations of its proposed signaling pathways and experimental workflows to serve as a valuable resource for researchers and professionals in the fields of endocrinology, toxicology, and drug development.
Introduction
Endocrine disrupting compounds (EDCs) are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body. This compound, a synthetic fluorinated bibenzyl, has been identified as a compound with such properties. Structurally similar to other known endocrine disruptors like diethylstilbestrol (DES), this compound exhibits a unique profile of anti-androgenic and estrogenic effects. Understanding the specific interactions of this compound with the endocrine system is crucial for assessing its potential therapeutic applications and toxicological risks. This guide aims to provide an in-depth technical analysis of this compound as a potential endocrine-disrupting compound.
Endocrine Disrupting Properties of this compound
This compound primarily exerts its effects through modulation of the hypothalamic-pituitary-gonadal (HPG) axis, leading to anti-androgenic outcomes and displaying weak estrogenic activity.
Anti-Androgenic Activity
This compound has been shown to possess potent anti-prostatic activity, comparable to that of diethylstilbestrol (DES).[1][2] However, unlike direct androgen receptor antagonists, its mechanism of action is believed to be indirect. Studies in castrated rats have shown that this compound does not antagonize the androgen-induced stimulation of the prostate.[2] This suggests that its anti-prostatic effects are not mediated by direct competition with androgens for the androgen receptor (AR). Instead, the primary mechanism is attributed to a selective inhibition of luteinizing hormone (LH) secretion from the pituitary gland.[1][2] This reduction in LH levels leads to decreased testosterone production by the testes, resulting in the regression of androgen-dependent tissues like the prostate. A significant advantage of this compound over DES is that it appears to suppress accessory sexual structures without impairing spermatogenesis.[1][2]
Estrogenic Activity
Quantitative Data
Comprehensive quantitative data for this compound, such as receptor binding affinities (IC50, Ki) and detailed dose-response relationships from in vivo studies, are not extensively reported in publicly available literature. The following tables summarize the available qualitative and comparative quantitative information.
Table 1: In Vivo Effects of this compound in Animal Models
| Parameter | Species | Effect | Comparison | Reference |
| Anti-prostatic activity | Rat, Mouse | Potent | Comparable to Diethylstilbestrol (DES) | [1][2] |
| Estrogenic potency (oral) | Rat, Mouse | Weak | Approximately 8 times less than DES | [1][2] |
| Serum Luteinizing Hormone (LH) | Rat | Lowered | - | [1][2] |
| Serum Follicle-Stimulating Hormone (FSH) | Rat | No effect | DES reduces both LH and FSH | [1][2] |
| Spermatogenesis | Rat | No impairment | DES reduces spermatogenesis | [1][2] |
| Accessory Sexual Structures | Rat | Reversible suppression | - | [1][2] |
| Fertility | Male Mouse | No impairment | - | [1][2] |
Table 2: Receptor Binding Affinity (Comparative Data for Structurally Related Compounds)
No specific binding affinity data (IC50, Ki, or RBA) for this compound to estrogen or androgen receptors was found in the reviewed literature. The following data for structurally similar bibenzyl compounds is provided for context.
| Compound | Receptor | Relative Binding Affinity (RBA) | Reference |
| Bibenzyl-diol analogs | ERβ | >100-fold selective for ERβ over ERα | [3][4] |
| Stilbene-diol analogs | ERβ | High affinity and selectivity for ERβ | [3][4] |
Experimental Protocols
Detailed experimental protocols for the key studies on this compound are not fully described in the available literature. The following are generalized protocols based on standard methodologies for assessing anti-androgenic and estrogenic activity.
In Vivo Anti-Prostatic Activity Assay (Rat Model)
-
Animal Model: Adult male Sprague-Dawley rats.
-
Grouping:
-
Group 1: Vehicle control (e.g., corn oil).
-
Group 2: Testosterone propionate (TP) to induce prostate enlargement.
-
Group 3: TP + this compound (various doses).
-
Group 4: TP + Positive control (e.g., Finasteride).
-
-
Procedure:
-
Administer TP subcutaneously daily for a specified period (e.g., 2 weeks) to induce benign prostatic hyperplasia.
-
Concurrently, administer this compound or the positive control orally or via the appropriate route daily.
-
Monitor body weight and clinical signs.
-
At the end of the treatment period, euthanize the animals and collect blood for hormone analysis (LH, FSH, testosterone).
-
Excise and weigh the prostate gland and other accessory sex organs.
-
A portion of the prostate tissue can be fixed for histological examination.
-
-
Endpoints:
-
Prostate weight and prostate-to-body weight ratio.
-
Serum hormone levels.
-
Histopathological changes in the prostate.
-
Uterotrophic Assay for Estrogenic Activity (Immature Rat Model)
-
Animal Model: Immature female Sprague-Dawley rats (e.g., 21-25 days old).
-
Grouping:
-
Group 1: Vehicle control (e.g., sesame oil).
-
Group 2: this compound (various doses).
-
Group 3: Positive control (e.g., 17α-ethinylestradiol).
-
-
Procedure:
-
Administer the test compounds orally or subcutaneously for 3 consecutive days.
-
Record body weights daily.
-
On the day after the final dose, euthanize the animals.
-
Carefully dissect the uterus, trim away fat and connective tissue, and record the wet weight.
-
Blot the uterus to remove luminal fluid and record the blotted weight.
-
-
Endpoints:
-
Absolute and relative uterine wet and blotted weights.
-
Comparison of the dose-response curve of this compound with the positive control.
-
Receptor Binding Assays (In Vitro)
While specific protocols for this compound are unavailable, the following outlines a general competitive binding assay.
-
Receptor Preparation: Prepare cytosol extracts containing the target receptor (e.g., from rat prostate for AR, or from rat uterus or recombinant sources for ER).
-
Radioligand: Use a high-affinity radiolabeled ligand (e.g., [³H]-dihydrotestosterone for AR, [³H]-estradiol for ER).
-
Procedure:
-
Incubate a constant amount of receptor preparation with a fixed concentration of the radioligand.
-
Add increasing concentrations of unlabeled this compound or a reference compound.
-
Incubate to allow binding to reach equilibrium.
-
Separate bound from unbound radioligand (e.g., using dextran-coated charcoal).
-
Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
The relative binding affinity (RBA) can be calculated relative to the standard compound.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation.
References
- 1. Anti-prostatic activity of this compound, a fluorinated bibenzyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-prostatic activity of this compound, a fluorinated bibenzyl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bibenzyl- and stilbene-core compounds with non-polar linker atom substituents as selective ligands for estrogen receptor beta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bibenzyl- and stilbene-core compounds with non-polar linker atom substituents as selective ligands for estrogen receptor beta - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Bifluranol in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Bifluranol, a non-steroidal anti-androgen, in cell culture experiments. This compound is a valuable tool for studying androgen receptor (AR) signaling pathways and for the development of therapeutics targeting androgen-dependent diseases, such as prostate cancer.
Quantitative Data Summary
For ease of reference and experimental planning, key quantitative data for this compound are summarized in the table below.
| Property | Value | Citation |
| Molecular Weight | 292.32 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility in DMSO | 100 mg/mL (342.09 mM) | [1] |
| Suggested Working Concentration Range | 0.01 µM - 10 µM | |
| Storage of Powder | -20°C for 3 years; 4°C for 2 years | [1] |
| Storage of Stock Solution (in DMSO) | -80°C for 6 months; -20°C for 1 month | [1] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This concentrated stock solution can be further diluted to desired working concentrations in cell culture media.
Materials:
-
This compound powder (MW: 292.32 g/mol )
-
Anhydrous/sterile DMSO (use newly opened DMSO for best results as it can be hygroscopic)[1]
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.01 mol/L x 0.001 L x 292.32 g/mol = 0.0029232 g = 2.92 mg
-
-
-
Weighing this compound:
-
In a sterile microcentrifuge tube, carefully weigh out 2.92 mg of this compound powder using an analytical balance.
-
-
Dissolving in DMSO:
-
Add 1 mL of sterile DMSO to the tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath and sonication may be required to fully dissolve the compound.[1]
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
-
Preparation of this compound Working Solution in Cell Culture Medium
This protocol describes the dilution of the 10 mM this compound stock solution to a final working concentration for treating cells in culture. It is crucial to perform serial dilutions to ensure accuracy, especially for lower concentrations. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or plates for dilution
-
Pipettes and sterile filter tips
Procedure:
-
Determine the Final Working Concentration:
-
Based on literature or preliminary experiments, decide on the final concentration of this compound to be used. For initial screening, a range of 0.01 µM to 10 µM is a reasonable starting point, based on the activity of other antiandrogens.
-
-
Perform Serial Dilutions:
-
Example for preparing a 10 µM working solution in 10 mL of medium:
-
The final DMSO concentration will be 0.1%.
-
Add 10 µL of the 10 mM this compound stock solution to 9.99 mL of pre-warmed complete cell culture medium.
-
Mix well by gentle inversion or pipetting.
-
-
Example for preparing a 1 µM working solution in 10 mL of medium:
-
First, prepare an intermediate dilution. Add 10 µL of the 10 mM stock solution to 990 µL of culture medium to get a 100 µM intermediate solution.
-
Then, add 100 µL of the 100 µM intermediate solution to 9.9 mL of pre-warmed complete cell culture medium.
-
The final DMSO concentration will be 0.1%.
-
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is essential to distinguish the effects of the compound from the effects of the solvent.
-
-
Cell Treatment:
-
Remove the existing medium from your cell culture plates.
-
Add the freshly prepared this compound working solution (and vehicle control) to the respective wells.
-
Return the plates to the incubator and monitor for the desired experimental duration.
-
Visualizations
Caption: Workflow for this compound stock and working solution preparation.
Caption: this compound inhibits androgen receptor signaling.
References
Application Notes and Protocols for Testing Bifluranol Efficacy in Murine Models of Androgenetic Alopecia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androgenetic alopecia (AGA), commonly known as male or female pattern baldness, is a prevalent hair loss disorder driven by a combination of genetic predisposition and the action of androgens on hair follicles. The androgen dihydrotestosterone (DHT) binds to the androgen receptor (AR) within dermal papilla cells of the hair follicle. This interaction is believed to trigger a cascade of signaling events that ultimately shorten the anagen (growth) phase of the hair cycle, leading to follicular miniaturization and reduced hair density.
Bifluranol is a fluorinated bibenzyl compound that has been identified as an anti-androgen.[1] Its mechanism of action in the context of AGA is hypothesized to involve the modulation of androgen signaling, thereby preventing or reversing the miniaturization process of the hair follicle. Studies in rats and mice have indicated that this compound exhibits anti-prostatic activity, suggesting it interferes with androgen-dependent processes.[2] Interestingly, its anti-androgenic effects may be mediated through the selective inhibition of luteinizing hormone (LH) secretion, which would in turn reduce systemic androgen levels, rather than by direct competitive antagonism at the androgen receptor.[2] This document provides a detailed protocol for evaluating the efficacy of topically applied this compound in a murine model of androgenetic alopecia.
Mechanism of Action: Androgen Receptor Signaling in Hair Follicles
In androgen-sensitive hair follicles, testosterone is converted to the more potent androgen, dihydrotestosterone (DHT), by the enzyme 5α-reductase. DHT then binds to the androgen receptor (AR) located in the cytoplasm of dermal papilla cells. Upon binding, the DHT-AR complex translocates to the nucleus, where it can modulate the transcription of various genes. One of the key pathways affected is the Wnt/β-catenin signaling pathway, which is crucial for maintaining the anagen phase of the hair cycle. The DHT-AR complex can interfere with Wnt signaling, leading to a shortened anagen phase and the progressive miniaturization of the hair follicle characteristic of AGA.[3][4] this compound, as an anti-androgen, is postulated to interfere with this process, although its precise molecular interactions within the hair follicle require further elucidation.
Experimental Protocols
Murine Model of Androgenetic Alopecia
A suitable model for this study is the C57BL/6 mouse, which is widely used in hair research due to its pigmented hair and synchronized hair cycles. To induce a state that mimics androgenetic alopecia, hair loss can be initiated with androgens.
-
Animals: Male C57BL/6 mice, 7-8 weeks old.
-
Acclimatization: House the mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Induction of Telogen Phase: At 8 weeks of age, synchronize the hair follicles into the telogen (resting) phase. This can be achieved by depilation (waxing) of the dorsal skin. The hair will regrow and enter a synchronized telogen phase approximately 3-4 weeks after the initial hair regrowth.
-
Induction of Androgen-Mediated Hair Growth Inhibition: Once the mice are in the synchronized telogen phase, begin daily subcutaneous injections of dihydrotestosterone (DHT) dissolved in a suitable vehicle (e.g., sesame oil) at a concentration of 1 mg/kg. Continue DHT injections throughout the experiment to maintain high androgen levels.
This compound Formulation and Treatment Groups
As there is limited public data on a topical formulation of this compound for this purpose, a formulation development study may be required. A simple vehicle such as an ethanol:propylene glycol:water solution is a common starting point for topical formulations in preclinical studies.
-
Vehicle Control: The vehicle solution without this compound.
-
Positive Control: A commercially available and clinically proven topical treatment for AGA, such as 5% Minoxidil solution.
-
This compound Treatment Groups: Due to the lack of established dosage, a dose-ranging study is recommended. Prepare at least three different concentrations of this compound in the vehicle, for example:
-
Low Dose this compound (e.g., 0.5% w/v)
-
Mid Dose this compound (e.g., 1.0% w/v)
-
High Dose this compound (e.g., 2.0% w/v)
-
Experimental Procedure
-
Animal Grouping: Randomly assign the mice into the different treatment groups (n=8-10 mice per group).
-
Hair Removal for Treatment Initiation: One day before starting the topical treatments, carefully shave a defined area (e.g., 2 cm x 2 cm) on the dorsal skin of each mouse.
-
Topical Application:
-
Begin daily topical application of the assigned treatment to the shaved area.
-
Apply a fixed volume (e.g., 100 µL) to the designated skin area using a micropipette.
-
Gently spread the solution over the entire shaved area.
-
Continue the treatment for a predefined period, typically 21 to 28 days.
-
-
Data Collection:
-
Visual Assessment: Take high-resolution digital photographs of the treatment area every 3-4 days. Include a ruler in the frame for scale.
-
Hair Growth Score: Visually score the degree of hair regrowth at regular intervals using a standardized scoring system (e.g., 0 = no growth, 1 = <25% growth, 2 = 25-50% growth, 3 = 50-75% growth, 4 = >75% growth, 5 = 100% growth).
-
Hair Shaft Length and Thickness: At the end of the study, pluck a small number of hairs from the treated area and measure their length and thickness using a microscope with a calibrated eyepiece.
-
Histological Analysis: At the end of the study, euthanize the mice and collect skin biopsies from the treated area. Fix the samples in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining. This will allow for the analysis of hair follicle morphology, number, and stage (anagen vs. telogen).
-
Immunohistochemistry: Perform immunohistochemical staining for markers of proliferation (e.g., Ki-67) and the androgen receptor to assess cellular activity and target engagement.
-
Data Presentation
All quantitative data should be summarized in a clear and organized manner to facilitate comparison between the different treatment groups.
| Treatment Group | Mean Hair Growth Score (Day 21) | Mean Hair Shaft Length (µm) | Mean Hair Shaft Thickness (µm) | Anagen/Telogen Ratio | Ki-67 Positive Cells/Follicle |
| Vehicle Control | |||||
| 5% Minoxidil | |||||
| Low Dose this compound | |||||
| Mid Dose this compound | |||||
| High Dose this compound |
Conclusion
This protocol provides a comprehensive framework for the preclinical evaluation of this compound's efficacy in a murine model of androgenetic alopecia. The inclusion of a dose-ranging study is crucial for identifying an effective concentration for topical application. Rigorous data collection, including both macroscopic and microscopic analyses, will provide a robust assessment of this compound's potential as a novel therapeutic agent for hair loss. Further studies may be warranted to fully elucidate the molecular mechanisms by which this compound exerts its effects on the hair follicle.
References
- 1. This compound, a novel fluorinated bibenzyl anti-androgen, its chemistry and disposition in different animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-prostatic activity of this compound, a fluorinated bibenzyl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Androgen Receptor Antagonizes Wnt/β-Catenin Signaling in Epidermal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Determining Appropriate Bifluranol Dosage for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Bifluranol is a novel fluorinated bibenzyl anti-androgen with potent anti-prostatic activity.[1] Its mechanism of action involves the selective inhibition of luteinizing hormone (LH) secretion, leading to a reduction in androgen-dependent tissue growth.[1] Unlike some other anti-androgenic compounds, this compound has demonstrated significantly lower estrogenic potency.[1] Preclinical studies in various animal models, including mice, rats, ferrets, and dogs, have shown that this compound is readily absorbed following oral administration.[2] However, it is subject to extensive hepatic uptake and biliary excretion, resulting in low systemic blood concentrations. The primary route of elimination is through the feces.[2]
While the anti-prostatic effects of this compound have been established as comparable to diethylstilboestrol (DES) in rats and mice, specific dose-response data, including the median effective dose (ED50) for its anti-androgenic activity, are not extensively detailed in publicly available literature.[1] Similarly, comprehensive public data on the acute and chronic toxicity, such as the median lethal dose (LD50) and the No-Observed-Adverse-Effect Level (NOAEL), is limited. A study on the metabolism of this compound in rats, ferrets, and dogs utilized oral dosages ranging from 50 to 200 µg/kg, which can serve as a preliminary reference point for initial dose-ranging studies.
Given the limited availability of specific dosage information, a systematic approach is required to determine the appropriate and effective dose of this compound for in vivo animal studies. This involves a series of well-designed experiments to establish the pharmacokinetic profile, dose-range finding, efficacy, and safety of the compound in the selected animal model. The following protocols provide a comprehensive framework for researchers to systematically determine the optimal dosage of this compound for their specific in vivo studies.
Experimental Protocols
The following are generalized protocols for determining the appropriate dosage of a test compound like this compound. Researchers should adapt these protocols based on the specific animal model, experimental objectives, and institutional guidelines.
Dose-Range Finding (DRF) Study
Objective: To determine a range of doses that are tolerated by the animal model and to identify the Maximum Tolerated Dose (MTD).
Materials:
-
This compound (or test compound)
-
Vehicle for administration (e.g., corn oil, carboxymethylcellulose)
-
Appropriate animal model (e.g., male Sprague-Dawley rats, 8-10 weeks old)
-
Standard laboratory equipment for animal housing, dosing, and observation.
Procedure:
-
Acclimatize animals to the laboratory conditions for at least one week prior to the study.
-
Randomly assign animals to several dose groups (e.g., 3-5 animals per group).
-
Based on the limited available data, an initial dose range could be explored starting from the reported metabolism study doses (e.g., 0.1, 1, 10, 100, and 1000 µg/kg). A vehicle control group should be included.
-
Administer this compound orally once daily for a short duration (e.g., 7-14 days).
-
Observe the animals daily for clinical signs of toxicity, including changes in behavior, appearance, body weight, and food/water consumption.
-
At the end of the study period, collect blood samples for hematology and clinical chemistry analysis.
-
Perform a gross necropsy to examine for any visible organ abnormalities.
-
The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.
Acute Oral Toxicity Study (LD50 Determination)
Objective: To determine the median lethal dose (LD50) of this compound after a single oral administration.
Materials:
-
This compound
-
Vehicle
-
Animal model (e.g., Wistar rats or ICR mice)
Procedure:
-
Follow a standardized guideline such as the OECD Guideline for the Testing of Chemicals, Section 423 (Acute Oral Toxicity - Acute Toxic Class Method).
-
Administer a single oral dose of this compound to a small group of animals.
-
Observe the animals for mortality and signs of toxicity for up to 14 days.
-
Based on the outcome, the dose for the next group of animals is adjusted up or down.
-
The LD50 value is estimated based on the mortality data.
Repeated-Dose Toxicity Study (Subchronic)
Objective: To evaluate the potential adverse effects of this compound after repeated oral administration over a longer period (e.g., 28 or 90 days) and to determine the NOAEL.
Materials:
-
This compound
-
Vehicle
-
Animal model (rodent and non-rodent species recommended)
Procedure:
-
Based on the DRF study, select at least three dose levels (low, mid, and high) and a vehicle control group. The high dose should be a fraction of the MTD.
-
Administer this compound orally once daily for the specified duration.
-
Conduct detailed clinical observations, body weight measurements, and food/water consumption monitoring throughout the study.
-
Perform ophthalmological examinations, hematology, clinical chemistry, and urinalysis at selected time points.
-
At the end of the treatment period, perform a full necropsy, record organ weights, and collect tissues for histopathological examination.
-
The NOAEL is the highest dose at which no adverse effects are observed.
Efficacy Study in a Benign Prostatic Hyperplasia (BPH) Model
Objective: To evaluate the dose-dependent efficacy of this compound in reducing prostate size in a testosterone-induced BPH rat model.
Materials:
-
This compound
-
Vehicle
-
Testosterone propionate
-
Castrated male rats
Procedure:
-
Surgically castrate the rats and allow for a recovery period.
-
Induce BPH by daily subcutaneous injections of testosterone propionate.
-
Randomly assign BPH-induced rats to different treatment groups: vehicle control, positive control (e.g., finasteride), and several this compound dose groups (selected based on DRF and toxicity data).
-
Administer this compound orally once daily for a specified period (e.g., 4 weeks).
-
At the end of the treatment, euthanize the animals and carefully dissect and weigh the prostate gland.
-
Calculate the prostatic index (prostate weight / body weight x 100).
-
Collect blood to measure serum testosterone and LH levels.
-
Perform histopathological analysis of the prostate tissue.
Data Presentation
The following are template tables for organizing and presenting the quantitative data obtained from the proposed studies.
Table 1: Dose-Range Finding Study Data
| Dose Group (µg/kg) | Number of Animals | Body Weight Change (%) | Food Consumption ( g/day ) | Clinical Observations | Gross Necropsy Findings |
| Vehicle Control | 5 | ||||
| 0.1 | 5 | ||||
| 1 | 5 | ||||
| 10 | 5 | ||||
| 100 | 5 | ||||
| 1000 | 5 |
Table 2: Repeated-Dose Toxicity Study Summary
| Dose Group (mg/kg/day) | Key Hematological Changes | Key Clinical Chemistry Changes | Organ Weight Changes (Prostate, Liver, etc.) | Key Histopathological Findings | NOAEL |
| Vehicle Control | |||||
| Low Dose | |||||
| Mid Dose | |||||
| High Dose |
Table 3: Efficacy Study in BPH Rat Model
| Treatment Group | Dose (mg/kg/day) | Final Body Weight (g) | Prostate Weight (g) | Prostatic Index | Serum Testosterone (ng/mL) | Serum LH (ng/mL) |
| Vehicle Control | - | |||||
| BPH Control | - | |||||
| Positive Control | ||||||
| This compound Low Dose | ||||||
| This compound Mid Dose | ||||||
| This compound High Dose |
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound's anti-androgenic action.
Caption: Experimental workflow for in vivo dose determination.
Caption: Logical relationship between preclinical studies for dosage determination.
References
Application Note: Quantification of Bifluranol in Human Plasma using a Validated HPLC-UV Method
Introduction
Bifluranol is a compound of interest in pharmaceutical research and development. To support pharmacokinetic and toxicokinetic studies, a reliable and robust analytical method for the quantification of this compound in biological matrices is essential.[1][2] This application note describes a validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of this compound in human plasma. The method is sensitive, specific, and accurate, making it suitable for routine drug analysis in a bioanalytical laboratory setting.
Method Summary
The bioanalytical method involves a simple and efficient sample preparation procedure using protein precipitation followed by liquid-liquid extraction.[3][4] Chromatographic separation is achieved on a C18 reversed-phase column with an isocratic mobile phase, and detection is performed using a UV detector. The method has been validated according to international guidelines, demonstrating excellent linearity, accuracy, precision, and stability over the desired concentration range.[5][6][7]
Chromatographic Conditions
A summary of the HPLC operating conditions is provided in the table below.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | ACE® C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection | 280 nm |
| Run Time | 10 minutes |
| Internal Standard (IS) | Diazepam |
Experimental Protocols
1. Preparation of Stock and Working Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solution with methanol:water (50:50, v/v) to obtain working standard solutions at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of Diazepam and dissolve in 10 mL of methanol.
-
IS Working Solution (10 µg/mL): Dilute the IS stock solution with methanol:water (50:50, v/v).
2. Preparation of Calibration Standards and Quality Control (QC) Samples
-
Calibration Standards: Spike appropriate amounts of the working standard solutions into blank human plasma to prepare calibration standards at concentrations of 0.1, 0.2, 0.5, 1, 2, 5, and 10 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 0.1 µg/mL
-
Low QC (LQC): 0.3 µg/mL
-
Medium QC (MQC): 3 µg/mL
-
High QC (HQC): 8 µg/mL
-
3. Sample Preparation Protocol
The extraction of this compound from plasma samples is performed using protein precipitation followed by liquid-liquid extraction.
-
Pipette 200 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the IS working solution (10 µg/mL Diazepam).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.[4]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.[3]
-
Transfer the supernatant to a clean tube.
-
Add 600 µL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
4. Bioanalytical Method Validation Protocol
The developed method was validated to ensure its reliability for the intended application.[2][6]
-
Selectivity and Specificity: Six different lots of blank human plasma were analyzed to ensure no endogenous interferences at the retention times of this compound and the IS.
-
Linearity: The linearity of the method was assessed by analyzing the calibration standards in triplicate on three different days. A calibration curve was constructed by plotting the peak area ratio of this compound to the IS against the nominal concentration. The curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: The intra-day and inter-day accuracy and precision were evaluated by analyzing six replicates of the LLOQ, LQC, MQC, and HQC samples.[7] The acceptance criteria are an accuracy within ±15% of the nominal value (±20% for LLOQ) and a precision (%CV) of ≤15% (≤20% for LLOQ).[7]
-
Recovery: The extraction recovery of this compound was determined by comparing the peak areas of extracted QC samples with those of unextracted standards at the same concentration.
-
Matrix Effect: The matrix effect was evaluated by comparing the peak areas of this compound spiked into post-extraction blank plasma with the peak areas of pure standard solutions.
-
Stability: The stability of this compound in human plasma was assessed under various conditions:
-
Short-term stability: At room temperature for 4 hours.
-
Long-term stability: At -20°C for 30 days.
-
Freeze-thaw stability: After three freeze-thaw cycles.
-
Autosampler stability: In the autosampler at 4°C for 24 hours.
-
Data Presentation
Table 1: Calibration Curve Linearity
| Concentration (µg/mL) | Mean Peak Area Ratio (Analyte/IS) | % Accuracy | % CV |
| 0.1 | 0.052 | 98.5 | 4.2 |
| 0.2 | 0.105 | 101.2 | 3.5 |
| 0.5 | 0.258 | 100.8 | 2.1 |
| 1 | 0.512 | 99.6 | 1.8 |
| 2 | 1.035 | 102.1 | 1.5 |
| 5 | 2.540 | 98.9 | 2.3 |
| 10 | 5.098 | 100.5 | 1.9 |
| Linear Regression Equation: y = 0.508x + 0.0012; r² = 0.9995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (µg/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 0.1 | 103.5 | 6.8 | 105.2 | 8.5 |
| LQC | 0.3 | 98.7 | 4.5 | 101.1 | 5.9 |
| MQC | 3 | 101.2 | 3.1 | 99.5 | 4.2 |
| HQC | 8 | 99.4 | 2.7 | 100.8 | 3.8 |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (µg/mL) | Mean Recovery (%) | Matrix Effect (%) |
| LQC | 0.3 | 92.5 | 98.2 |
| MQC | 3 | 94.1 | 99.5 |
| HQC | 8 | 93.8 | 97.9 |
Table 4: Stability
| Stability Condition | QC Level | Nominal Conc. (µg/mL) | Mean Stability (% of initial) |
| Short-term (4h, RT) | LQC | 0.3 | 97.8 |
| HQC | 8 | 98.5 | |
| Long-term (30 days, -20°C) | LQC | 0.3 | 96.2 |
| HQC | 8 | 97.1 | |
| Freeze-thaw (3 cycles) | LQC | 0.3 | 95.5 |
| HQC | 8 | 96.8 | |
| Autosampler (24h, 4°C) | LQC | 0.3 | 98.9 |
| HQC | 8 | 99.2 |
Visualizations
Caption: Overall experimental workflow for this compound quantification.
Caption: Detailed sample preparation workflow.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
Bifluranol as a Chemical Probe for Androgen Signaling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifluranol is a novel fluorinated bibenzyl anti-androgen compound. As an antagonist of the androgen receptor (AR), this compound holds potential as a chemical probe for elucidating the mechanisms of androgen signaling pathways, which are pivotal in various physiological and pathological processes, including prostate cancer. This document provides detailed application notes and experimental protocols for the use of this compound in studying androgen receptor function.
Application Notes
This compound can be utilized in a variety of research applications to investigate androgen receptor signaling. Its primary mechanism of action is the inhibition of the androgen receptor, a ligand-activated transcription factor. Upon binding of androgens like testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on target genes, initiating their transcription[1][2][3]. This compound, as an anti-androgen, is expected to competitively inhibit the binding of androgens to the AR, thereby preventing these downstream events.
Key Applications:
-
Competitive Binding Assays: To determine the binding affinity of this compound to the androgen receptor and to investigate its competitive interaction with natural and synthetic androgens.
-
AR-Mediated Reporter Gene Assays: To quantify the antagonistic activity of this compound on AR-mediated gene transcription in cellular models.
-
Analysis of Endogenous AR Target Gene Expression: To study the effect of this compound on the expression of well-established AR target genes, such as Prostate-Specific Antigen (PSA), in relevant cell lines like LNCaP.
-
Western Blotting: To assess the impact of this compound on the protein levels of the androgen receptor and its downstream targets.
-
Prostate Cancer Cell Proliferation Assays: To investigate the inhibitory effect of this compound on androgen-dependent growth of prostate cancer cells.
Data Presentation
Disclaimer: The following quantitative data are hypothetical and for illustrative purposes only, as specific experimental values for this compound are not publicly available at the time of this writing. Researchers should determine these values experimentally.
Table 1: Hypothetical Binding Affinity of this compound for the Androgen Receptor
| Compound | Receptor | Assay Type | Radioligand | IC50 (nM) | Ki (nM) |
| This compound | Human AR | Competitive Binding | [³H]-Mibolerone | Value | Value |
| Dihydrotestosterone (DHT) | Human AR | Competitive Binding | [³H]-Mibolerone | Value | Value |
| Bicalutamide | Human AR | Competitive Binding | [³H]-Mibolerone | Value | Value |
Table 2: Hypothetical Functional Antagonism of this compound in an AR Reporter Assay
| Cell Line | Reporter Construct | Agonist | Antagonist | IC50 (nM) |
| LNCaP | ARE-Luciferase | DHT (1 nM) | This compound | Value |
| LNCaP | ARE-Luciferase | DHT (1 nM) | Enzalutamide | Value |
Table 3: Hypothetical Effect of this compound on AR Target Gene Expression (qPCR)
| Cell Line | Treatment | Target Gene | Fold Change (vs. Vehicle) |
| LNCaP | DHT (10 nM) | PSA | Value |
| LNCaP | DHT (10 nM) + this compound (1 µM) | PSA | Value |
| LNCaP | DHT (10 nM) | TMPRSS2 | Value |
| LNCaP | DHT (10 nM) + this compound (1 µM) | TMPRSS2 | Value |
Experimental Protocols
Protocol 1: Androgen Receptor Competitive Binding Assay
This protocol is designed to determine the binding affinity of this compound for the androgen receptor using a competitive radioligand binding assay.
Materials:
-
Rat prostate cytosol (source of AR)[4]
-
[³H]-Mibolerone (radioligand)
-
Unlabeled Dihydrotestosterone (DHT) (for non-specific binding)
-
This compound and other test compounds
-
Assay Buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)
-
Hydroxyapatite (HAP) slurry
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound and control compounds.
-
In microcentrifuge tubes, combine the assay buffer, a fixed concentration of [³H]-Mibolerone (e.g., 1 nM), and varying concentrations of this compound or control compounds.
-
For total binding, add only the radioligand and buffer. For non-specific binding, add a high concentration of unlabeled DHT (e.g., 1 µM).
-
Add the rat prostate cytosol to each tube and incubate overnight at 4°C with gentle mixing.
-
The following day, add ice-cold HAP slurry to each tube to capture the receptor-ligand complexes.
-
Incubate on ice for 15-20 minutes with intermittent vortexing.
-
Wash the HAP pellets multiple times with cold assay buffer by centrifugation and aspiration of the supernatant.
-
After the final wash, resuspend the pellets in scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value.
Protocol 2: AR-Mediated Luciferase Reporter Gene Assay
This protocol measures the antagonistic effect of this compound on AR-mediated transcription.
Materials:
-
AR-positive prostate cancer cell line (e.g., LNCaP or PC-3 stably expressing AR)[5]
-
An androgen-responsive luciferase reporter plasmid (e.g., pGL3-ARE-Luc)
-
A control plasmid for normalization (e.g., pRL-TK expressing Renilla luciferase)
-
Transfection reagent
-
Cell culture medium (e.g., RPMI-1640) with charcoal-stripped fetal bovine serum (CSS)
-
Dihydrotestosterone (DHT)
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed cells in a multi-well plate.
-
Co-transfect the cells with the ARE-luciferase reporter and the control plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing CSS.
-
Treat the cells with varying concentrations of this compound in the presence of a fixed concentration of DHT (e.g., 1 nM). Include controls for vehicle, DHT alone, and this compound alone.
-
Incubate for another 24-48 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and the appropriate reagents[6][7].
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the log concentration of this compound to determine the IC50 of its antagonistic activity.
Protocol 3: Western Blot Analysis of AR and PSA
This protocol assesses the effect of this compound on the protein levels of AR and its target, PSA.
Materials:
-
LNCaP cells
-
Cell culture medium with CSS
-
DHT and this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against AR, PSA, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture LNCaP cells in medium with CSS and treat with DHT and/or this compound for 48-72 hours[8][9].
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Quantify the band intensities and normalize to the loading control.
Protocol 4: Quantitative PCR (qPCR) for AR Target Genes
This protocol is for measuring changes in the mRNA expression of AR target genes in response to this compound treatment.
Materials:
-
LNCaP cells
-
Cell culture medium with CSS
-
DHT and this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for target genes (e.g., PSA, TMPRSS2) and a reference gene (e.g., GAPDH, ACTB)[12][13]
-
qPCR instrument
Procedure:
-
Treat LNCaP cells grown in CSS medium with DHT and/or this compound for 24 hours[14].
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and reference genes.
-
Analyze the qPCR data using the ΔΔCt method to calculate the relative fold change in gene expression, normalized to the reference gene and compared to the vehicle-treated control[12].
Visualizations
Caption: Androgen Receptor Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Characterizing this compound as an AR Antagonist.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. mdpi.com [mdpi.com]
- 9. abjournals.org [abjournals.org]
- 10. Regulation and targeting of androgen receptor nuclear localization in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Androgen receptor activity in prostate cancer dictates efficacy of bipolar androgen therapy through MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Microarray coupled to quantitative RT-PCR analysis of androgen-regulated genes in human LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bifluranol in Androgen-Dependent Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifluranol is a fluorinated bibenzyl compound identified as a potent anti-androgenic agent.[1][2] Its potential applications in androgen-dependent diseases, such as prostate cancer, benign prostatic hyperplasia (BPH), and androgenetic alopecia, are of significant interest. These conditions are pathologically driven or exacerbated by the action of androgens, primarily testosterone and its more potent metabolite, dihydrotestosterone (DHT), through the androgen receptor (AR). This document provides a detailed overview of the current understanding of this compound, its mechanism of action, and protocols for its evaluation in relevant disease models.
Mechanism of Action
Androgen-dependent diseases are fundamentally driven by the activation of the androgen receptor, a ligand-activated transcription factor. Upon binding to androgens in the cytoplasm, the AR translocates to the nucleus, where it regulates the expression of genes involved in cell growth, proliferation, and survival.
Current research suggests that this compound's anti-prostatic effects may not stem from direct competitive inhibition of the androgen receptor. Instead, its mechanism is interpreted as a negative hormonostatic feedback activity.[1][2] It has been shown to selectively lower serum luteinising hormone (LH) levels without affecting follicle-stimulating hormone (FSH).[1][2] This selective inhibition of LH secretion is believed to be the primary mechanism behind its anti-prostatic effects. In contrast, agents like diethylstilboestrol (DES) reduce both LH and FSH levels.[1][2]
Androgen Receptor Signaling Pathway
The following diagram illustrates the classical androgen receptor signaling pathway, which is the target for many therapies in androgen-dependent diseases.
Application in Androgen-Dependent Disease Models
Prostate Cancer
Prostate cancer is a leading androgen-dependent malignancy. The growth and survival of prostate cancer cells are heavily reliant on androgen receptor signaling.
Relevant Cell Lines:
-
LNCaP: An androgen-sensitive human prostate adenocarcinoma cell line.
-
C4-2B: A subline of LNCaP that is androgen-independent, representing a model for castration-resistant prostate cancer (CRPC).
In Vivo Models:
-
Xenograft Models: LNCaP or C4-2B cells can be implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice) to establish tumors. Tumor growth can be monitored over time in response to treatment with this compound.
-
Patient-Derived Xenografts (PDX): These models involve the implantation of fresh patient tumor tissue into mice and are considered more clinically relevant.
Benign Prostatic Hyperplasia (BPH)
BPH is a non-cancerous enlargement of the prostate gland, driven by androgens, that can lead to lower urinary tract symptoms.
Animal Models:
-
Testosterone-Induced BPH in Rats: Castrated rats are treated with testosterone to induce prostatic hyperplasia. The efficacy of this compound can be assessed by measuring the reduction in prostate weight and improvement in histological parameters.
Androgenetic Alopecia
Also known as male-pattern baldness, this condition is characterized by the miniaturization of hair follicles in response to DHT.
Potential Models:
-
Topical Application Studies: While specific animal models are less common, the efficacy of topical this compound formulations could be evaluated in preclinical models by assessing hair growth parameters.
Quantitative Data Summary
Direct quantitative data for this compound is limited in publicly available literature. The following tables summarize the known effects of this compound and provide comparative data for other non-steroidal anti-androgens.
Table 1: In Vivo Efficacy of this compound in Rodent Models
| Parameter | Model | Treatment | Result | Reference |
| Anti-prostatic Activity | Rats and Mice | Oral this compound | Potent activity, comparable to diethylstilboestrol (DES) | [1][2] |
| Accessory Sexual Structures | Rats and Mice | Oral this compound | Fully reversible suppression | [1][2] |
| Spermatogenesis & Fertility | Rats and Mice | Oral this compound | No impairment | [1][2] |
| Serum Luteinising Hormone (LH) | Rats | Oral this compound | Lowered | [1][2] |
| Serum Follicle-Stimulating Hormone (FSH) | Rats | Oral this compound | No effect | [1][2] |
Table 2: Comparative IC50 Values of Non-Steroidal Anti-Androgens in Androgen Receptor Binding/Activity Assays
| Compound | Assay | Cell Line | IC50 | Reference |
| Bicalutamide | Competition Binding | LNCaP | 160 nM | [3] |
| Enzalutamide | Competition Binding | LNCaP | 21.4 nM | [3] |
| Enzalutamide | AR Luciferase Reporter | - | 26 nM | [3] |
| Apalutamide | AR Luciferase Reporter | - | 200 nM | [3] |
| Darolutamide | AR Luciferase Reporter | - | 26 nM | [3] |
| L-245976 | DHT Binding to human AR | - | ~28 µM | [4] |
| IMTPPE | PSA-luciferase activity | C4-2 | ~1 µM | [5] |
Note: Data for this compound is not available. This table is for comparative purposes.
Table 3: Effects of Anti-Androgens on Prostate Weight in a Testosterone-Induced BPH Rat Model
| Treatment Group | Prostate Weight (g) | Prostate Index | Reference |
| Normal Control | - | 1.87 ± 0.06 | |
| BPH Control (Testosterone) | 968.8 ± 39.2 | 3.52 ± 0.11 | |
| Finasteride (10 mg/kg) | - | 2.60 ± 0.08 | |
| Flax Seed Extract (50 mg/kg) | - | 2.68 ± 0.09 |
Note: This table illustrates typical results from a BPH model and does not include data for this compound.
Experimental Protocols
Protocol 1: In Vivo Assessment of Anti-Prostatic Activity (Hershberger Bioassay Adaptation)
This protocol is adapted from the standardized Hershberger bioassay for screening compounds for anti-androgenic activity.
Protocol 2: In Vitro Androgen Receptor Activity Assay
This protocol outlines a method to determine if this compound has any direct antagonistic activity on the androgen receptor using a reporter gene assay.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for androgen-dependent diseases, particularly those affecting the prostate. Its unique mechanism of action, involving the selective inhibition of LH secretion rather than direct AR antagonism, warrants further investigation. The protocols outlined in this document provide a framework for the continued evaluation of this compound's efficacy and mechanism in preclinical models. Further studies are required to establish a comprehensive profile of its binding affinities, in vivo efficacy in a broader range of models, and its potential for clinical development.
References
- 1. Anti-prostatic activity of this compound, a fluorinated bibenzyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-prostatic activity of this compound, a fluorinated bibenzyl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response [mdpi.com]
- 4. Non-steroidal L-245,976 acts as a classical antiandrogen in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Androgen Receptor Function and Level in Castration-Resistant Prostate Cancer Cells by 2-[(isoxazol-4-ylmethyl)thio]-1-(4-phenylpiperazin-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
Designing Preclinical Trials for Bifluranol in Prostate Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifluranol, a fluorinated bibenzyl, has demonstrated potent anti-prostatic activity in preclinical models.[1][2] Its primary mechanism of action is understood to be the suppression of luteinizing hormone (LH) secretion, leading to a reduction in circulating testosterone, a key driver of prostate cancer growth.[1][3] However, the direct effects of this compound on prostate cancer cells, independent of its systemic hormonal effects, have not been extensively characterized.
These application notes provide a comprehensive framework for the preclinical evaluation of this compound in prostate cancer, encompassing both its known hormonal mechanism and a proposed investigation into its potential direct anti-tumor activities. The protocols outlined below are designed to assess the efficacy, mechanism of action, and pharmacokinetic/pharmacodynamic profile of this compound in relevant in vitro and in vivo models of prostate cancer.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the described experimental protocols. They are designed for clear comparison of this compound's effects against control and standard-of-care treatments.
Table 1: In Vitro Cytotoxicity of this compound in Prostate Cancer Cell Lines
| Cell Line | This compound IC₅₀ (µM) | Enzalutamide IC₅₀ (µM) | Docetaxel IC₅₀ (nM) |
| LNCaP (Androgen-Sensitive) | [Insert Data] | [Insert Data] | [Insert Data] |
| PC-3 (Androgen-Independent) | [Insert Data] | [Insert Data] | [Insert Data] |
| DU-145 (Androgen-Independent) | [Insert Data] | [Insert Data] | [Insert Data] |
Table 2: Effect of this compound on Androgen Receptor (AR) Signaling
| Cell Line | Treatment | AR Expression (relative to control) | PSA Expression (relative to control) |
| LNCaP | This compound (IC₅₀) | [Insert Data] | [Insert Data] |
| Enzalutamide (10 µM) | [Insert Data] | [Insert Data] |
Table 3: In Vivo Efficacy of this compound in a LNCaP Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 28 | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (mg) |
| Vehicle Control | [Insert Data] | - | [Insert Data] |
| This compound (X mg/kg) | [Insert Data] | [Insert Data] | [Insert Data] |
| Castration | [Insert Data] | [Insert Data] | [Insert Data] |
Table 4: Pharmacodynamic Effects of this compound in Male Nude Mice
| Treatment Group | Serum LH (ng/mL) | Serum Testosterone (ng/mL) |
| Vehicle Control | [Insert Data] | [Insert Data] |
| This compound (X mg/kg) | [Insert Data] | [Insert Data] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The primary known mechanism of this compound involves the hypothalamic-pituitary-gonadal axis. Additionally, key signaling pathways in prostate cancer that should be investigated for potential direct effects of this compound include the Androgen Receptor (AR) signaling pathway and the PI3K/Akt/mTOR pathway.
References
Bifluranol Treatment Protocols for Androgen-Sensitive Prostate Cancer Cell Lines: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifluranol, a fluorinated bibenzyl compound, has demonstrated anti-prostatic properties. While its mechanism in vivo is suggested to be mediated through the selective inhibition of luteinizing hormone (LH) secretion, its direct effects on prostate cancer cells at a cellular level are not extensively documented in publicly available literature. These application notes provide a comprehensive set of standardized protocols for investigating the potential therapeutic effects of this compound on androgen-sensitive prostate cancer cell lines, such as LNCaP. The provided methodologies and data presentation formats are intended to serve as a template for researchers to generate and present data on the effects of this compound or similar compounds.
Cell Line Information
LNCaP (Lymph Node Carcinoma of the Prostate) is an androgen-sensitive human prostate adenocarcinoma cell line. It is widely used as a model for androgen-dependent prostate cancer. LNCaP cells express the androgen receptor (AR) and are responsive to androgens, making them an ideal model for studying the effects of compounds that may interfere with AR signaling.
Data Presentation
The following tables are templates for summarizing quantitative data from the described experimental protocols.
Table 1: Effect of this compound on LNCaP Cell Viability (IC50 Determination)
| Compound | Treatment Duration (hours) | IC50 (µM) |
| This compound | 24 | Data not available |
| This compound | 48 | Data not available |
| This compound | 72 | Data not available |
| Docetaxel (Control) | 72 | Example: 5 nM |
No published data is available for the direct cytotoxic effects of this compound on LNCaP cells. This table serves as a template for presenting such data.
Table 2: Effect of this compound on Apoptosis in LNCaP Cells
| Treatment (48 hours) | % Apoptotic Cells (Annexin V positive) | Fold Change in Caspase-3/7 Activity |
| Vehicle Control (DMSO) | Hypothetical: 5% | Hypothetical: 1.0 |
| This compound (IC50) | Data not available | Data not available |
| Staurosporine (Positive Control) | Example: >80% | Example: >10 |
This table is a template for presenting apoptosis data. Specific values for this compound are not available.
Table 3: Effect of this compound on Cell Cycle Distribution in LNCaP Cells
| Treatment (24 hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | Hypothetical: 60% | Hypothetical: 25% | Hypothetical: 15% |
| This compound (IC50) | Data not available | Data not available | Data not available |
| Nocodazole (Control) | Example: Increased G2/M | Example: Decreased G0/G1 & S | Example: >70% |
This table is a template for presenting cell cycle analysis data. Specific values for this compound are not available.
Table 4: Effect of this compound on Androgen Receptor (AR) Signaling
| Treatment (48 hours) | Relative PSA mRNA Expression (Fold Change) | Secreted PSA Levels (ng/mL) |
| Vehicle Control (DMSO) | 1.0 | Hypothetical: 10 ng/mL |
| DHT (10 nM) | Example: 5.0 | Example: 50 ng/mL |
| This compound (IC50) | Data not available | Data not available |
| This compound (IC50) + DHT (10 nM) | Data not available | Data not available |
| Enzalutamide (10 µM) + DHT (10 nM) | Example: <1.0 | Example: <10 ng/mL |
This table is a template for presenting data on AR signaling. Specific values for this compound are not available.
Experimental Protocols
LNCaP Cell Culture and Maintenance
This protocol describes the standard procedure for culturing LNCaP cells.
Materials:
-
LNCaP cells (ATCC® CRL-1740™)
-
RPMI-1640 Medium (with L-glutamine)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Change the medium every 2-3 days.
-
For subculturing, aspirate the medium and wash the cells with sterile PBS.
-
Add 1-2 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C.
-
Neutralize the trypsin with 5-10 mL of complete growth medium.
-
Centrifuge the cell suspension at 150 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and plate at the desired density.
Cell Viability Assay (MTS Assay)
This protocol is for determining the effect of this compound on the viability of LNCaP cells.
Materials:
-
LNCaP cells
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
Complete growth medium
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1%.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., docetaxel).
-
Incubate the plate for 24, 48, and 72 hours.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in LNCaP cells treated with this compound.
Materials:
-
LNCaP cells
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed LNCaP cells in 6-well plates and treat with this compound at the predetermined IC50 concentration for 48 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on the cell cycle distribution of LNCaP cells.
Materials:
-
LNCaP cells
-
6-well cell culture plates
-
This compound
-
70% ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed LNCaP cells in 6-well plates and treat with this compound at the IC50 concentration for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Androgen Receptor Signaling (PSA Expression)
This protocol is for assessing the effect of this compound on androgen receptor signaling by measuring Prostate-Specific Antigen (PSA) expression.
Materials:
-
LNCaP cells
-
Charcoal-stripped FBS
-
Phenol red-free RPMI-1640 medium
-
This compound
-
Dihydrotestosterone (DHT)
-
qRT-PCR reagents and primers for PSA and a housekeeping gene (e.g., GAPDH)
-
PSA ELISA kit
Procedure: For qRT-PCR:
-
Culture LNCaP cells in phenol red-free RPMI-1640 supplemented with 10% charcoal-stripped FBS for 48 hours to deplete androgens.
-
Treat the cells with this compound, DHT (10 nM), or a combination of both for 48 hours.
-
Isolate total RNA from the cells.
-
Synthesize cDNA and perform qRT-PCR using primers for PSA and a housekeeping gene.
-
Calculate the relative expression of PSA mRNA.
For PSA ELISA:
-
Follow the same cell culture and treatment procedure as for qRT-PCR.
-
After 48 hours of treatment, collect the cell culture supernatant.
-
Measure the concentration of secreted PSA in the supernatant using a PSA ELISA kit according to the manufacturer's instructions.
Visualizations
Caption: Experimental workflow for evaluating the effects of this compound on LNCaP cells.
Caption: Hypothesized androgen receptor signaling pathway and potential points of inhibition.
how to properly dissolve and store Bifluranol for laboratory use
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Bifluranol is a fluorinated bibenzyl compound recognized for its potent anti-androgenic properties. It functions as an androgen receptor inhibitor and has been studied for its anti-prostatic activity. Research indicates that this compound can selectively inhibit the secretion of luteinizing hormone (LH) without significantly affecting follicle-stimulating hormone (FSH) levels. These characteristics make it a valuable tool in endocrinology and cancer research, particularly in studies involving hormone-dependent prostate conditions.
Proper preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the dissolution and storage of this compound for laboratory use, ensuring the stability and integrity of the compound.
Physicochemical and Solubility Data
This compound is a white to off-white solid. Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions for in vitro use. For in vivo applications, specific multi-component solvent systems are required.
Table 1: Physicochemical Properties, Solubility, and Storage of this compound
| Property | Data | Reference |
| Molecular Formula | C₁₇H₁₈F₂O₂ | |
| Molecular Weight | 292.32 g/mol | |
| CAS Number | 34633-34-6 | |
| Appearance | White to off-white solid | |
| Solubility (In Vitro) | DMSO: 100 mg/mL (342.09 mM) Note: Requires sonication. Use of newly opened, hygroscopic DMSO is recommended for best results. | |
| Solubility (In Vivo) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: ≥ 2.5 mg/mL (8.55 mM) 10% DMSO, 90% Corn Oil: ≥ 2.5 mg/mL (8.55 mM) | |
| Storage (Powder) | -20°C: 3 years 4°C: 2 years | |
| Storage (In Solvent) | -80°C: 6 months -20°C: 1 month |
Experimental Protocols
Protocol for Preparing a High-Concentration this compound Stock Solution (100 mg/mL in DMSO)
This protocol describes the preparation of a high-concentration stock solution for in vitro studies.
Materials:
-
This compound powder
-
Anhydrous, newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vial
-
Calibrated analytical balance
-
Ultrasonic water bath
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance and place it into a sterile vial.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the vial to achieve the target concentration of 100 mg/mL. Example: For 10 mg of this compound, add 100 µL of DMSO.
-
Initial Mixing: Briefly vortex the mixture to suspend the powder in the solvent.
-
Dissolution: To fully dissolve the compound, place the vial in an ultrasonic water bath. Sonicate the mixture until the solution is clear and all solid particles have dissolved. Gentle heating may also be applied if precipitation occurs.
-
Final Check: Visually inspect the solution against a light source to ensure complete dissolution and the absence of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.
Protocol for Preparing a this compound Working Solution for In Vivo Administration
This protocol details the preparation of a this compound solution suitable for animal studies, based on a common vehicle formulation.
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes and syringes
Procedure (for a final concentration of 2.5 mg/mL):
-
Prepare Stock: First, prepare a this compound stock solution in DMSO (e.g., 25 mg/mL) following Protocol 3.1.
-
Solvent Mixing (Example for 1 mL final volume): a. In a sterile tube, add 400 µL of PEG300. b. Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly by vortexing. c. Add 50 µL of Tween-80 to the mixture and vortex until the solution is homogeneous. d. Add 450 µL of sterile saline to the tube to reach a final volume of 1 mL. e. Vortex the final solution until it is a clear, uniform solution.
-
Use: Use the freshly prepared solution for administration. This formulation results in a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Visualized Experimental Workflow
The following diagram illustrates the standard workflow for preparing a this compound stock solution in DMSO.
Troubleshooting & Optimization
Technical Support Center: Bifluranol Anti-Tumor Activity Optimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Bifluranol concentration to achieve maximal anti-tumor activity. The information is presented in a user-friendly question-and-answer format to directly address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's anti-tumor activity?
A1: this compound's anti-tumor activity is primarily indirect and stems from its anti-androgenic properties. It functions as a weak estrogen and exerts its effect by suppressing the secretion of luteinizing hormone (LH) from the pituitary gland.[1] This reduction in LH levels leads to decreased production of androgens, such as testosterone, by the gonads.[1] Since many prostate tumors are androgen-dependent for their growth, this lowering of systemic androgen levels constitutes the principal anti-tumor mechanism of this compound.
Q2: Is there a direct cytotoxic effect of this compound on cancer cells?
A2: Based on available literature, this compound's primary mode of action is through its hormonal effects (inhibition of LH secretion) rather than direct cytotoxicity to cancer cells.[1] Therefore, when designing experiments, it is crucial to focus on assays that measure hormonal responses and downstream effects on androgen-sensitive cell lines.
Q3: What are the key considerations for determining the optimal this compound concentration in vitro?
A3: The optimal concentration of this compound for in vitro studies will depend on the specific cell line and the endpoint being measured. Key considerations include:
-
Hormone Deprivation: Experiments should be conducted in media with charcoal-stripped serum to remove endogenous hormones that could interfere with the assay.
-
Androgen Co-treatment: To assess anti-androgenic activity, cells should be co-treated with a known androgen, such as dihydrotestosterone (DHT), to stimulate proliferation, which this compound is expected to inhibit.
-
Dose-Response Curve: A wide range of this compound concentrations should be tested to generate a complete dose-response curve and determine the IC50 (half-maximal inhibitory concentration).
-
Time-Course Study: The effects of this compound should be assessed at different time points to understand the kinetics of its action.
Q4: How can I translate in vitro findings to in vivo models?
A4: Translating in vitro concentrations to in vivo dosages requires careful consideration of pharmacokinetic and pharmacodynamic factors. While direct translation is complex, in vitro dose-response data can help establish a range of effective concentrations to be tested in animal models. In vivo studies should monitor serum LH and testosterone levels in addition to tumor growth to correlate the pharmacological effect with the anti-tumor response.
Troubleshooting Guides
Problem 1: High variability in in vitro cell proliferation assays.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density | Ensure accurate cell counting and even distribution of cells in multi-well plates. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Contamination (bacterial or mycoplasma) | Regularly test cell cultures for contamination. Use aseptic techniques. |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Serum variability | Use the same lot of charcoal-stripped serum for all related experiments. |
Problem 2: No observable anti-androgenic effect of this compound.
| Possible Cause | Troubleshooting Step |
| Inappropriate cell line | Use a well-characterized androgen-sensitive prostate cancer cell line (e.g., LNCaP). |
| Presence of endogenous androgens | Ensure the use of charcoal-stripped serum in the culture medium. |
| Insufficient androgen stimulation | Optimize the concentration of the co-administered androgen (e.g., DHT) to achieve a robust proliferative response in control wells. |
| This compound degradation | Prepare fresh stock solutions of this compound and protect them from light and excessive heat. |
| Incorrect assay endpoint | Measure endpoints relevant to androgen receptor signaling, such as PSA (prostate-specific antigen) expression, in addition to cell proliferation. |
Problem 3: Difficulty in interpreting in vivo tumor growth data.
| Possible Cause | Troubleshooting Step |
| High inter-animal variability | Increase the number of animals per group to achieve statistical power. |
| Inconsistent tumor implantation | Ensure consistent tumor cell number and injection technique. |
| Suboptimal this compound dosage | Conduct a dose-finding study to determine the optimal dose that suppresses LH and testosterone levels without causing excessive toxicity. |
| Tumor heterogeneity | Use a well-characterized and stable tumor xenograft model. |
Experimental Protocols
Protocol 1: In Vitro Determination of this compound's Anti-Androgenic Activity
This protocol outlines a method to assess the anti-androgenic effects of this compound on the androgen-sensitive prostate cancer cell line, LNCaP.
Materials:
-
LNCaP cells
-
RPMI-1640 medium
-
Charcoal-stripped fetal bovine serum (CS-FBS)
-
Dihydrotestosterone (DHT)
-
This compound
-
Cell proliferation assay reagent (e.g., MTS or WST-1)
-
96-well plates
Methodology:
-
Cell Culture: Culture LNCaP cells in RPMI-1640 supplemented with 10% CS-FBS.
-
Cell Seeding: Seed LNCaP cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.
-
Hormone Starvation: Replace the medium with RPMI-1640 containing 5% CS-FBS and incubate for 24 hours.
-
Treatment:
-
Prepare a serial dilution of this compound in RPMI-1640 with 5% CS-FBS.
-
Prepare a solution of DHT in the same medium at a final concentration of 1 nM (or an optimized concentration that induces significant proliferation).
-
Add the this compound dilutions to the wells, followed by the DHT solution. Include control wells with DHT only and vehicle only.
-
-
Incubation: Incubate the plates for 72 hours.
-
Cell Proliferation Assay: Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percentage of inhibition of DHT-induced proliferation for each this compound concentration and determine the IC50 value.
Protocol 2: In Vivo Assessment of this compound's Anti-Tumor Efficacy
This protocol describes a xenograft model to evaluate the in vivo anti-tumor activity of this compound.
Materials:
-
Androgen-sensitive prostate cancer cells (e.g., LNCaP)
-
Male immunodeficient mice (e.g., NOD/SCID)
-
Matrigel
-
This compound
-
Vehicle control
-
Calipers for tumor measurement
Methodology:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of LNCaP cells mixed with Matrigel into the flanks of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (at various predetermined doses) and the vehicle control to the respective groups daily via oral gavage or another appropriate route.
-
Data Collection:
-
Continue to measure tumor volume twice weekly.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, collect blood samples to measure serum LH and testosterone levels.
-
-
Data Analysis: Compare the tumor growth rates between the this compound-treated and control groups. Correlate tumor growth inhibition with the reduction in serum LH and testosterone levels.
Quantitative Data Summary
As specific quantitative data for this compound's direct anti-tumor activity is limited in publicly available literature, the following tables provide an illustrative structure for presenting such data once obtained from the aforementioned protocols.
Table 1: In Vitro Anti-proliferative Activity of this compound on LNCaP cells (Illustrative Data)
| Compound | IC50 (µM) in the presence of 1 nM DHT |
| This compound | [Experimental Value] |
| Positive Control (e.g., Bicalutamide) | [Experimental Value] |
Table 2: In Vivo Anti-tumor Efficacy of this compound in LNCaP Xenograft Model (Illustrative Data)
| Treatment Group | Dose (mg/kg/day) | Tumor Growth Inhibition (%) | Change in Serum LH (%) | Change in Serum Testosterone (%) |
| Vehicle Control | - | 0 | 0 | 0 |
| This compound | [Dose 1] | [Value] | [Value] | [Value] |
| This compound | [Dose 2] | [Value] | [Value] | [Value] |
| This compound | [Dose 3] | [Value] | [Value] | [Value] |
Visualizations
Caption: this compound's indirect anti-tumor mechanism of action.
Caption: In vitro workflow for assessing this compound's anti-androgenic activity.
Caption: Troubleshooting logic for lack of observed anti-androgenic effect.
References
troubleshooting Bifluranol degradation and instability in solution
Frequently Asked Questions (FAQs)
Q1: My Bifluranol solution appears cloudy or has precipitated. What could be the cause?
A1: Cloudiness or precipitation of this compound in solution can be attributed to several factors:
-
Poor Solubility: this compound, like many fluorinated compounds, may have limited aqueous solubility. The concentration in your solution might have exceeded its solubility limit under the specific solvent, pH, and temperature conditions.
-
pH Shift: A change in the pH of the solution can alter the ionization state of this compound, potentially leading to a less soluble form.[1]
-
Temperature Fluctuations: Decreased temperature can lower the solubility of the compound, causing it to precipitate out of solution.
-
Interaction with Container: this compound might adsorb to or interact with the surface of the storage container, especially if it's plastic.
-
Degradation: The precipitate could be a less soluble degradation product.
Troubleshooting Steps:
-
Verify the solubility of this compound in your chosen solvent system at the intended concentration and temperature.
-
Measure the pH of your solution to ensure it is within the optimal range for this compound's stability and solubility.
-
Consider gentle warming or sonication to redissolve the precipitate, but be cautious as this may accelerate degradation.
-
If precipitation persists, consider reformulating with a co-solvent or a different buffer system.
Q2: I am observing a loss of this compound potency in my solution over time. What are the likely degradation pathways?
A2: While specific degradation pathways for this compound are not documented, similar fluorinated aromatic compounds can degrade through several mechanisms:
-
Hydrolysis: The molecule may be susceptible to hydrolysis, especially at non-neutral pH.[1][2] Ester or ether functional groups, if present, are particularly prone to this.
-
Oxidation: Exposure to atmospheric oxygen or oxidizing agents can lead to oxidative degradation.[2][3] The presence of trace metal ions can catalyze these reactions.[4]
-
Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions leading to degradation.[5][6]
Troubleshooting Workflow for Potency Loss:
Caption: Troubleshooting workflow for addressing this compound potency loss.
Q3: How can I develop a stability-indicating analytical method for this compound?
A3: A stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a common technique.[7][8]
Method Development Strategy:
-
Forced Degradation: Subject this compound solutions to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[9][10]
-
Chromatographic Separation: Develop an HPLC method that can separate the parent this compound peak from all generated degradation product peaks.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatogram
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Action |
| Degradation Products | Perform forced degradation studies to confirm if the new peaks correspond to degradants. Use a photodiode array (PDA) detector to check for peak purity. |
| Excipient Interaction | Analyze a placebo formulation (all components except this compound) to see if any excipients are causing interfering peaks.[11][12] |
| Contamination | Ensure proper cleaning of glassware and sample vials. Analyze a blank solvent injection to check for system contamination. |
| Column Bleed | Condition the HPLC column according to the manufacturer's instructions. |
Issue 2: Poor Reproducibility of Stability Data
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Action |
| Inconsistent Sample Preparation | Standardize the sample preparation procedure, including solvent degassing, sonication time, and filtration. |
| Fluctuating Environmental Conditions | Tightly control temperature and humidity in the stability chambers. Monitor for any deviations. |
| Inhomogeneous Solution | Ensure the this compound solution is completely homogenous before taking aliquots for analysis. Vortex or sonicate if necessary. |
| Analytical Method Variability | Perform system suitability tests before each analytical run to ensure the HPLC system is performing consistently. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of this compound and to assess its intrinsic stability.[10]
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile:water 50:50).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[5] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
Illustrative Forced Degradation Data (Hypothetical for this compound):
| Stress Condition | % Degradation | Number of Degradation Peaks | Major Degradant (Retention Time) |
| 0.1 M HCl, 60°C, 24h | 15.2 | 2 | DP1 (3.5 min) |
| 0.1 M NaOH, 60°C, 24h | 45.8 | 4 | DP2 (2.8 min), DP3 (4.1 min) |
| 3% H₂O₂, RT, 24h | 22.5 | 3 | DP4 (5.2 min) |
| 80°C, 48h | 8.9 | 1 | DP1 (3.5 min) |
| Photostability | 30.1 | 3 | DP5 (6.0 min) |
Protocol 2: HPLC Method for Stability Testing
Objective: To quantify this compound in the presence of its degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at a suitable wavelength (determined by UV scan of this compound) or MS detection for higher sensitivity and specificity.
Signaling Pathways & Logical Relationships
Potential Degradation Pathways Diagram:
Caption: Potential degradation pathways for a fluorinated biphenyl compound.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.ekb.eg [journals.ekb.eg]
- 3. m.youtube.com [m.youtube.com]
- 4. Stability of aqueous solutions of mibolerone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. q1scientific.com [q1scientific.com]
- 7. Profiling impurities and degradants of butorphanol tartrate using liquid chromatography/mass spectrometry and liquid chromatography/tandem mass spectrometry substructural techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A validated HPLC method for the simultaneous determination of naftidrofuryl oxalate and its degradation product (metabolite), naftidrofuryl acid: applications to pharmaceutical tablets and biological samples. | Semantic Scholar [semanticscholar.org]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. pharmaexcipients.com [pharmaexcipients.com]
identifying and minimizing off-target effects of Bifluranol in cellular assays
Welcome to the technical support center for researchers utilizing Bifluranol in cellular assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize potential off-target effects of this novel fluorinated bibenzyl anti-androgen.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known mechanism of action?
This compound is a fluorinated bibenzyl compound identified as a non-steroidal anti-androgen.[1] Its primary mechanism of action is presumed to be the antagonism of the androgen receptor (AR), thereby inhibiting the biological effects of androgens like testosterone and dihydrotestosterone (DHT). This is a common mechanism for non-steroidal anti-androgens used in research and clinical settings.[2]
Q2: What are potential off-target effects of this compound based on its chemical class?
As a bibenzyl derivative, this compound may exhibit a range of biological activities beyond its anti-androgenic effects. Bibenzyl compounds have been reported to modulate various cellular processes, including glucose uptake, lipid metabolism, and apoptosis.[3][4] Therefore, potential off-target effects could involve interference with metabolic pathways or cell survival signaling.
Q3: As a non-steroidal anti-androgen, what are the likely off-target interactions?
Non-steroidal anti-androgens can sometimes interact with other members of the nuclear receptor superfamily due to structural similarities in their ligand-binding domains.[2] Potential off-target receptors could include the estrogen receptor (ER), glucocorticoid receptor (GR), progesterone receptor (PR), and mineralocorticoid receptor (MR). Cross-reactivity with these receptors can lead to unintended physiological responses in cellular assays.[2][5]
Q4: How can I distinguish between on-target and off-target effects of this compound?
Several strategies can be employed:
-
Use of Structurally Unrelated AR Antagonists: Compare the cellular phenotype induced by this compound with that of other well-characterized, structurally distinct AR antagonists (e.g., enzalutamide, apalutamide). If the phenotype is conserved across different chemical scaffolds, it is more likely to be an on-target effect.
-
Rescue Experiments: Overexpression of the androgen receptor should theoretically rescue the on-target effects of this compound. If the phenotype persists despite AR overexpression, it is likely an off-target effect.
-
Use of AR-Negative Cell Lines: Test the effect of this compound in cell lines that do not express the androgen receptor. Any observed activity in these cells can be attributed to off-target effects.
-
Dose-Response Analysis: On-target effects are typically observed at lower concentrations of the compound, consistent with its binding affinity for the intended target. Off-target effects often manifest at higher concentrations.
Q5: What are some general strategies to minimize off-target effects in my cellular assays?
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound required to achieve the desired on-target effect and avoid using concentrations significantly higher than the EC50 or IC50.
-
Optimize Incubation Time: Limit the duration of compound exposure to the minimum time necessary to observe the on-target phenotype.
-
Serum Concentration: Be aware that components in serum can bind to small molecules and affect their free concentration and activity. Maintain consistent serum concentrations across experiments.
-
Thorough Controls: Always include appropriate vehicle controls (e.g., DMSO), positive controls (known AR antagonists), and negative controls (inactive structural analogs, if available).
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype Observed
Description: You observe a cellular response that is not consistent with the known functions of androgen receptor antagonism.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target kinase inhibition | Perform a broad-panel kinase screen (e.g., KINOMEscan™). | Identification of specific kinases inhibited by this compound. |
| Interaction with other nuclear receptors | Test this compound in reporter assays for other nuclear receptors (ER, GR, PR, MR). | Determination of cross-reactivity with other nuclear receptors. |
| Induction of cellular stress | Measure markers of oxidative stress (ROS production) or endoplasmic reticulum (ER) stress (e.g., CHOP expression). | Confirmation of stress pathway activation. |
| Disruption of metabolic pathways | Perform metabolomic profiling to identify changes in key cellular metabolites. | Insight into metabolic pathways affected by this compound. |
Issue 2: High Cytotoxicity at Effective Concentrations
Description: this compound induces significant cell death at concentrations required to observe the desired anti-androgenic effect.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| On-target toxicity | Knockdown or knockout of the androgen receptor. If this phenocopies the cytotoxicity, the effect is likely on-target. | Clarification of whether the cytotoxicity is mediated through the androgen receptor. |
| Off-target toxicity | Test this compound in AR-negative cell lines. If cytotoxicity persists, it is an off-target effect. | Confirmation of off-target mediated cell death. |
| Mitochondrial toxicity | Perform a mitochondrial toxicity assay (e.g., measuring mitochondrial membrane potential). | Identification of mitochondrial dysfunction as a source of cytotoxicity. |
| General cellular toxicity | Reduce this compound concentration and/or incubation time. | Determination of a therapeutic window with minimal toxicity. |
Experimental Protocols
Protocol 1: Kinase Profiling using KINOMEscan™
This protocol provides a general workflow for assessing the interaction of this compound with a large panel of kinases.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO at a concentration 100-fold higher than the desired final screening concentration.
-
Assay Plate Preparation: The KINOMEscan™ service provider will typically handle the preparation of assay plates containing the kinase panel.
-
Binding Assay: this compound is incubated with the kinase-tagged phage and an immobilized ligand that binds to the active site of the kinases. The amount of kinase bound to the immobilized ligand is measured in the presence and absence of this compound.
-
Data Analysis: The results are typically reported as a percentage of control, indicating the degree of inhibition for each kinase. A lower percentage indicates stronger binding of this compound to the kinase.
Protocol 2: Nuclear Receptor Activation/Inhibition Assays
This protocol describes a cell-based reporter assay to screen for this compound's activity on various nuclear receptors.
-
Cell Culture: Plate cells (e.g., HEK293T) in a 96-well plate.
-
Transfection: Co-transfect the cells with a plasmid encoding the full-length nuclear receptor of interest (e.g., ERα, GR) and a reporter plasmid containing a luciferase gene under the control of a response element for that receptor.
-
Compound Treatment: After 24 hours, treat the cells with a dose range of this compound in the presence of a known agonist for the receptor being tested. Include appropriate controls (agonist alone, vehicle control).
-
Luciferase Assay: After 18-24 hours of treatment, lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase signal to a control for cell viability (e.g., a co-transfected Renilla luciferase plasmid). Plot the dose-response curve to determine the IC50 of this compound for inhibition of the nuclear receptor.
Protocol 3: Cell Viability/Cytotoxicity Assay (MTT Assay)
This is a colorimetric assay to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the dose-response curve to determine the CC50 (50% cytotoxic concentration).
Visualizations
Caption: Workflow for identifying and addressing off-target effects.
Caption: Potential on-target and off-target signaling pathways.
References
- 1. This compound, a novel fluorinated bibenzyl anti-androgen, its chemistry and disposition in different animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiandrogens and androgen depleting therapies in prostate cancer: novel agents for an established target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arene Substitutions in Orchid Bibenzyls: Mechanistic Insights into Glucose Uptake and Lipid Metabolism for Targeting Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The bibenzyl derivatives of Dendrobium officinale prevent UV-B irradiation induced photoaging via SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Enhance the Oral Bioavailability of Bifluranol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies aimed at improving the oral bioavailability of Bifluranol. Given this compound's characteristics of poor aqueous solubility and significant first-pass metabolism, this guide focuses on formulation-based approaches to address these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges to the oral bioavailability of this compound?
A1: The primary challenges are:
-
Poor Aqueous Solubility: this compound is sparingly soluble in water, which can limit its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.
-
Extensive First-Pass Metabolism: After absorption from the gut, this compound undergoes significant metabolism in the liver before it can reach systemic circulation. This hepatic first-pass effect substantially reduces the amount of active drug that reaches the bloodstream.
Q2: What is the Biopharmaceutics Classification System (BCS) class of this compound and why is it important?
A2: Based on its poor solubility, this compound is likely a BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) compound. The exact classification depends on its intestinal permeability, which can be determined experimentally. Knowing the BCS class is crucial as it guides the selection of the most appropriate bioavailability enhancement strategy. For BCS Class II drugs, the focus is on improving the dissolution rate, while for Class IV, both solubility and permeability enhancement are necessary.
Q3: What are the most promising formulation strategies to improve this compound's oral bioavailability?
A3: Two key strategies are recommended:
-
Solid Dispersions: This technique involves dispersing this compound in a hydrophilic polymer matrix at a molecular level. This can enhance the dissolution rate and extent by presenting the drug in an amorphous, higher-energy state.
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) can improve the solubility of lipophilic drugs like this compound and may promote lymphatic transport, which can partially bypass the liver, thereby reducing first-pass metabolism.
Q4: Are there any other approaches to consider?
A4: Other potential strategies include:
-
Nanocrystals: Reducing the particle size of this compound to the nanometer range can increase its surface area, leading to faster dissolution.
-
Prodrugs: Chemical modification of the this compound molecule to create a more soluble or less metabolically susceptible prodrug that converts to the active form in the body. However, this involves medicinal chemistry efforts beyond formulation.
Troubleshooting Guides and Experimental Protocols
Physicochemical Characterization of this compound
A thorough understanding of this compound's physicochemical properties is the foundation for rational formulation design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Experimental Method | Importance for Formulation |
| Molecular Weight | 292.32 g/mol | N/A (Calculated) | General property. |
| Aqueous Solubility | Poor | Shake-flask method in various pH buffers (1.2, 4.5, 6.8) | Determines the need for solubility enhancement. |
| LogP | Predicted: ~4-5 | Shake-flask or HPLC method | Indicates lipophilicity; crucial for selecting lipid-based formulations and predicting permeability. |
| pKa | Predicted: Phenolic hydroxyl groups (~9-10) | Potentiometric titration or UV-spectrophotometry | Determines the ionization state at different GI tract pHs, affecting solubility and absorption. |
| Melting Point (°C) | Not available | Differential Scanning Calorimetry (DSC) | Essential for developing thermally prepared solid dispersions (e.g., hot-melt extrusion). |
Troubleshooting:
-
Issue: Inconsistent solubility results.
-
Solution: Ensure pH of the buffer is stable throughout the experiment. Use a validated analytical method for quantification. Check for drug degradation.
-
-
Issue: Difficulty in measuring LogP for a highly lipophilic compound.
-
Solution: Use the HPLC method, which is more suitable for compounds with high LogP values.
-
Strategy 1: Solid Dispersions
This strategy aims to improve the dissolution rate of this compound by dispersing it in a hydrophilic carrier.
-
Polymer Selection: Choose a suitable hydrophilic polymer such as polyvinylpyrrolidone (PVP) K30, hydroxypropyl methylcellulose (HPMC) E5, or Soluplus®.
-
Solvent Selection: Select a common solvent that can dissolve both this compound and the chosen polymer (e.g., methanol, ethanol, or a mixture).
-
Preparation:
-
Dissolve this compound and the polymer in the selected solvent in various drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5 w/w).
-
Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
-
Characterization:
-
Solid-State Characterization: Analyze the solid dispersion using Differential Scanning Calorimetry (DSC) to confirm the absence of a crystalline drug melting peak, and X-ray Powder Diffraction (XRPD) to verify the amorphous nature of the drug.
-
Dissolution Testing: Perform in vitro dissolution studies in a relevant medium (e.g., simulated gastric fluid or simulated intestinal fluid) and compare the dissolution profile of the solid dispersion to that of the pure drug.
-
Troubleshooting:
-
Issue: The drug recrystallizes during solvent evaporation or upon storage.
-
Solution: Increase the polymer ratio. Select a polymer with stronger drug-polymer interaction potential (e.g., one capable of hydrogen bonding with this compound's hydroxyl groups). Ensure complete removal of the solvent.
-
-
Issue: Poor dissolution enhancement.
-
Solution: Try a different polymer. Optimize the drug-to-polymer ratio. Consider adding a surfactant to the dissolution medium or the formulation itself.
-
dot
Caption: Workflow for the preparation and evaluation of this compound solid dispersions.
Strategy 2: Lipid-Based Drug Delivery Systems (LBDDS)
This approach focuses on dissolving this compound in a lipid-based formulation to enhance its solubility and potentially bypass first-pass metabolism via lymphatic uptake.
-
Excipient Screening:
-
Oils: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS, olive oil).
-
Surfactants: Screen surfactants for their ability to emulsify the selected oil (e.g., Kolliphor EL, Tween 80).
-
Co-surfactants/Co-solvents: Test co-surfactants to improve the emulsification and drug solubility (e.g., Transcutol HP, PEG 400).
-
-
Formulation Development:
-
Construct ternary phase diagrams with the selected oil, surfactant, and co-surfactant to identify the self-emulsifying region.
-
Prepare formulations with varying ratios of the components within the self-emulsifying region.
-
Dissolve this compound in the selected formulation to its maximum solubility.
-
-
Characterization:
-
Self-Emulsification Performance: Add the formulation to water with gentle agitation and observe the formation of an emulsion. Assess the time to emulsify and the visual appearance (clarity, presence of precipitation).
-
Droplet Size Analysis: Measure the globule size and polydispersity index (PDI) of the resulting emulsion using dynamic light scattering.
-
In Vitro Dissolution/Dispersion Test: Perform a dispersion test in biorelevant media (e.g., FaSSIF, FeSSIF) to assess drug release and precipitation.
-
Troubleshooting:
-
Issue: The formulation does not self-emulsify or forms a coarse, unstable emulsion.
-
Solution: Adjust the surfactant-to-oil ratio. Try a different surfactant or add a co-surfactant. Ensure the components are miscible.
-
-
Issue: Drug precipitates upon dilution in the aqueous medium.
-
Solution: Increase the amount of surfactant and/or co-surfactant. Select excipients in which this compound has higher solubility. Reduce the drug loading.
-
dot
challenges and solutions in the large-scale synthesis of Bifluranol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Bifluranol.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for the large-scale production of this compound?
The large-scale synthesis of this compound, a fluorinated bibenzyl, typically proceeds through a two-stage process. The first stage involves the formation of the bibenzyl backbone through the reductive coupling of a suitable propiophenone precursor. The second stage is the demethylation of the resulting diether intermediate to yield the final dihydroxy product, this compound.
Q2: What are the critical process parameters to monitor during the reductive coupling step?
Key parameters for the reductive coupling of 3-fluoro-4-methoxypropiophenone include reaction temperature, pressure, catalyst selection and loading, and solvent purity. Precise control over these parameters is crucial for achieving high yield and diastereoselectivity, particularly for obtaining the desired erythro isomer of the bibenzyl intermediate.
Q3: What are the common challenges in the final demethylation step?
The demethylation of the this compound dimethyl ether intermediate can present challenges such as incomplete reaction, side-product formation, and harsh reaction conditions that may affect the purity of the final product. The choice of demethylating agent and optimization of reaction time and temperature are critical to mitigate these issues.
Troubleshooting Guides
Issue 1.1: Low Yield of Bibenzyl Intermediate
-
Potential Cause: Inefficient catalyst activity or deactivation.
-
Solution:
-
Ensure the use of a high-purity, active catalyst.
-
Optimize catalyst loading through small-scale experiments.
-
Consider catalyst regeneration or use of a fresh batch if deactivation is suspected.
-
Ensure the solvent is anhydrous and free of impurities that could poison the catalyst.
-
-
Potential Cause: Sub-optimal reaction conditions.
-
Solution:
-
Systematically vary the reaction temperature and pressure to find the optimal range for your specific reactor setup.
-
Increase reaction time to ensure complete conversion.
-
Issue 1.2: Poor Diastereoselectivity (Low erythro:threo ratio)
-
Potential Cause: Incorrect choice of catalyst or reaction conditions.
-
Solution:
-
Screen different catalysts known to favor the formation of the erythro isomer in reductive couplings.
-
Lowering the reaction temperature can sometimes improve diastereoselectivity.
-
Issue 2.1: Incomplete Demethylation
-
Potential Cause: Insufficient amount of demethylating agent or short reaction time.
-
Solution:
-
Increase the molar excess of the demethylating agent (e.g., hydrobromic acid).
-
Extend the reaction time and monitor the progress by TLC or HPLC.
-
-
Potential Cause: Low reaction temperature.
-
Solution:
-
Gradually increase the reaction temperature while carefully monitoring for the formation of impurities. The use of high temperatures, such as 140°C with an acetic acid/hydrobromic acid mixture, has been reported.
-
Issue 2.2: Formation of Impurities
-
Potential Cause: Side reactions due to harsh conditions.
-
Solution:
-
Explore alternative, milder demethylating agents if purity is a major concern.
-
Optimize the reaction temperature and time to minimize the formation of degradation products.
-
Implement a robust purification strategy for the final product, such as recrystallization or column chromatography.
-
Data Presentation
Table 1: Typical Reaction Conditions for the Demethylation of this compound Dimethyl Ether
| Parameter | Condition | Notes |
| Demethylating Agent | Acetic acid / Hydrobromic acid | A 7:4 (v/v) mixture is effective. |
| Temperature | 140 °C | Careful temperature control is crucial. |
| Reaction Time | 5 hours | Monitor for completion by TLC or HPLC. |
| Work-up | Ether extraction | Followed by crystallization from toluene. |
Experimental Protocols
Protocol 1: Demethylation of erythro-3,3'-difluoro-4,4'-dimethoxy-α-ethyl-α'-methyl bibenzyl
-
Reaction Setup: In a suitable reactor equipped with a condenser and a mechanical stirrer, charge the this compound dimethyl ether intermediate.
-
Reagent Addition: Under a nitrogen atmosphere, add a mixture of acetic acid and hydrobromic acid (7:4 v/v).
-
Reaction: Heat the reaction mixture to 140°C and maintain for 5 hours. Monitor the reaction progress by taking aliquots and analyzing them by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Extract the product into diethyl ether.
-
Purification: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by crystallization from toluene to yield pure this compound.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree.
Technical Support Center: Identification and Characterization of Bifluranol Metabolites
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the study of Bifluranol metabolism. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your laboratory work.
Troubleshooting Guides
This section addresses common issues that may arise during the identification and characterization of this compound metabolites.
Issue 1: Low Recovery of Metabolites from Biological Samples
-
Question: We are observing low recovery of this compound and its metabolites from fecal and bile samples. What are the possible reasons and solutions?
-
Answer: this compound and its metabolites are primarily excreted in feces and bile[1][2]. Due to the complex nature of these matrices, extraction efficiency can be a significant challenge.
-
Optimize Extraction Method: A multi-step extraction protocol may be necessary. Consider a liquid-liquid extraction (LLE) followed by solid-phase extraction (SPE) to remove interfering substances. For fecal samples, initial homogenization and lyophilization can improve extraction efficiency.
-
Enzymatic Hydrolysis: this compound is extensively metabolized into glucuronide and sulfate conjugates[1]. To analyze the parent aglycone, enzymatic hydrolysis of the extracts using β-glucuronidase and sulfatase is a critical step. Ensure the pH and temperature conditions for the enzymatic reaction are optimal for complete cleavage of the conjugates.
-
Matrix Effects in LC-MS/MS: The high content of lipids and other endogenous compounds in feces and bile can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. Diluting the sample extract, using a more efficient chromatographic separation, or employing matrix-matched calibration standards can help mitigate these effects.
-
Issue 2: Difficulty in Identifying and Characterizing Fluorinated Metabolites
-
Question: We are struggling to confidently identify and characterize the fluorinated metabolites of this compound using standard LC-MS/MS techniques. What alternative approaches can we use?
-
Answer: The presence of fluorine can introduce unique challenges in metabolite identification.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, which is crucial for determining the elemental composition of metabolites and confirming the presence of fluorine. This can help differentiate between potential metabolites with similar nominal masses[3][4].
-
Isotope Pattern Analysis: Fluorine is monoisotopic. The absence of a +2 isotope peak for fluorine can be a useful diagnostic tool in the mass spectrum to confirm the number of fluorine atoms in a fragment ion.
-
19F NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 19F NMR, is a powerful technique for the detection and structural elucidation of fluorinated compounds and their metabolites. It can provide information about the chemical environment of the fluorine atoms, which is invaluable for structure confirmation[4].
-
Reference Standards: Whenever possible, synthesize authentic reference standards of the suspected metabolites. Comparing the chromatographic retention time and mass fragmentation pattern of the experimental metabolite with the synthetic standard is the gold standard for identification.
-
Issue 3: Inconsistent Results in In Vitro Metabolism Studies
-
Question: Our results from in vitro metabolism studies of this compound using rat liver microsomes are not consistent. What factors should we consider?
-
Answer: In vitro metabolism assays are sensitive to various experimental parameters.
-
Cofactor Concentration: Ensure that the concentration of NADPH, the primary cofactor for Phase I metabolism, is not limiting throughout the incubation period. An NADPH regenerating system is often recommended for longer incubations[5]. For Phase II conjugation, ensure adequate concentrations of UDPGA (for glucuronidation) and PAPS (for sulfation).
-
Microsomal Protein Concentration and Incubation Time: Optimize the microsomal protein concentration and incubation time to ensure that the reaction is in the linear range. Very high protein concentrations or long incubation times can lead to substrate depletion and non-linear reaction rates.
-
Stability of this compound in the Incubation Buffer: Assess the stability of this compound in the incubation buffer without microsomes to rule out non-enzymatic degradation.
-
Source and Quality of Liver Microsomes: The metabolic activity of liver microsomes can vary between batches and suppliers. It is important to use high-quality, well-characterized microsomes and to perform a positive control with a known substrate to verify their activity.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the major metabolic pathways of this compound?
-
A1: The primary metabolic pathways for this compound are Phase II conjugation, leading to the formation of monosulphate, disulphate, and monoglucuronide conjugates. In rats, Phase I hydroxylation of the aromatic rings also occurs to a lesser extent[1].
-
-
Q2: In which biological matrices are this compound metabolites predominantly found?
-
Q3: Are there species differences in the metabolism of this compound?
-
A3: Yes, species differences have been observed. For instance, hydroxylation of the aromatic rings is a metabolic pathway in rats but has not been detected in dogs or ferrets[1].
-
-
Q4: What analytical techniques are most suitable for the quantification of this compound and its metabolites?
-
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the sensitive and selective quantification of this compound and its conjugated metabolites in complex biological matrices[6]. High-resolution mass spectrometry (HRMS) can be valuable for structural confirmation.
-
-
Q5: How can I obtain reference standards for this compound metabolites?
-
A5: Reference standards for this compound metabolites are not commercially available and typically need to be chemically synthesized. The synthesis of monohydroxy- and dihydroxy-bifluranol, as well as glucuronide and sulphate conjugates, has been described in the scientific literature[1].
-
Data Presentation
Table 1: Summary of Identified this compound Metabolites in Different Species
| Metabolite Type | Rat | Dog | Ferret |
| Unchanged this compound | Present in Feces & Bile | Present in Feces & Bile | Present in Feces & Bile |
| Monosulphate Conjugate | Present in Feces & Bile | Present in Feces & Bile | Present in Feces & Bile |
| Disulphate Conjugate | Present in Feces & Bile | Present in Feces & Bile | Present in Feces & Bile |
| Monoglucuronide Conjugate | Present in Feces & Bile | Present in Feces & Bile | Present in Feces & Bile |
| Glucuronide Sulphate Conjugate | Present in Bile | Present in Bile | Present in Bile |
| Glucuronide Phosphate Conjugate | Not Detected | Present in Bile | Present in Bile |
| Hydroxylated Metabolites | ~8% of dose | Not Detected | Not Detected |
Data summarized from literature reports[1]. "Present" indicates the identification of the metabolite, but quantitative data was not provided in a comparable format.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability of this compound in Rat Liver Microsomes
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare the incubation mixture containing:
-
100 mM potassium phosphate buffer (pH 7.4)
-
1 mg/mL rat liver microsomes
-
1 µM this compound (added from a stock solution in a suitable organic solvent, e.g., acetonitrile or DMSO, with the final organic solvent concentration not exceeding 1%)
-
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride).
-
-
Time-point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
-
-
Quenching of Reaction:
-
Immediately stop the reaction by adding the aliquot to a tube containing a cold quenching solution (e.g., 100 µL of ice-cold acetonitrile) with an internal standard.
-
-
Sample Preparation for Analysis:
-
Vortex the quenched sample and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to precipitate the proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Analyze the samples by LC-MS/MS to determine the concentration of this compound remaining at each time point.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) of this compound.
-
Protocol 2: Analysis of this compound and its Conjugated Metabolites in Rat Feces by LC-MS/MS
-
Sample Preparation:
-
Homogenize a known amount of rat feces.
-
Lyophilize the homogenized feces to remove water.
-
Extract the dried feces with a suitable organic solvent (e.g., methanol or acetonitrile) multiple times.
-
Pool the solvent extracts and evaporate to dryness under a stream of nitrogen.
-
-
Enzymatic Hydrolysis (Optional, for total this compound quantification):
-
Reconstitute the dried extract in a suitable buffer (e.g., sodium acetate buffer, pH 5.0).
-
Add β-glucuronidase and sulfatase enzymes.
-
Incubate at 37°C for a sufficient time (e.g., 2-4 hours) to ensure complete hydrolysis of the conjugates.
-
Stop the reaction by adding a cold organic solvent.
-
-
Solid-Phase Extraction (SPE) for Clean-up:
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the sample extract (or the hydrolyzed sample).
-
Wash the cartridge with a low percentage of organic solvent in water to remove polar interferences.
-
Elute this compound and its metabolites with a higher percentage of organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid (e.g., 0.1%) to improve ionization.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode should be evaluated for optimal sensitivity for this compound and its metabolites.
-
Detection Mode: Multiple Reaction Monitoring (MRM) should be used for quantification. Specific precursor-to-product ion transitions for this compound and its expected metabolites need to be optimized.
-
-
-
Quantification:
-
Prepare a calibration curve using authentic standards of this compound and its metabolites (if available) in a matrix that mimics the final sample extract to account for matrix effects.
-
Quantify the concentration of this compound and its metabolites in the samples by comparing their peak areas to the calibration curve.
-
Visualizations
Caption: Experimental workflow for the identification and characterization of this compound metabolites.
Caption: Proposed metabolic pathway of this compound.
References
- 1. The metabolism of this compound by rat, dog and ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel fluorinated bibenzyl anti-androgen, its chemistry and disposition in different animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mercell.com [mercell.com]
- 6. A sensitive LC-MS/MS method for the quantitative determination of biflorin in rat plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
reducing the cytotoxicity of Bifluranol in non-cancerous cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with investigational compounds, such as Bifluranol, in non-cancerous cell lines. The following resources are designed to help you diagnose and mitigate unwanted cytotoxic effects during your in-vitro experiments.
Troubleshooting Guide
This guide addresses common problems and provides actionable steps to resolve them.
Q1: I'm observing massive and rapid cell death in my non-cancerous cell line at all tested concentrations of my compound. What should I do first?
A1: High initial concentrations are a common cause of widespread cytotoxicity, as primary and non-cancerous cell lines can be more sensitive than immortalized cancer cell lines.[1]
-
Immediate Action: Perform a broad dose-response experiment with a significantly wider range of concentrations, extending several logs lower than your initial tests. If the compound's potency is unknown, it is advisable to start with nanomolar or low micromolar concentrations.[1]
-
Solvent Control: Ensure the solvent used to dissolve your compound (e.g., DMSO) is not causing the toxicity. Run a vehicle control with the solvent at the same final concentration used in your highest compound dilution.[1]
-
Cell Health: Confirm the viability and health of your cells before starting the experiment. Stressed or unhealthy cells are more susceptible to compound-induced toxicity.
Q2: How can I reduce the cytotoxic effects of my compound without losing its intended biological activity?
A2: Balancing efficacy and toxicity is a key challenge in drug development. Several strategies can be employed to reduce cytotoxicity:
-
Optimize Concentration and Exposure Time: The most direct approach is to lower the compound's concentration and shorten the incubation period.[2]
-
Co-treatment with Cytoprotective Agents: Depending on the suspected mechanism of toxicity, co-incubation with agents like antioxidants (e.g., N-acetylcysteine) or pan-caspase inhibitors (e.g., Z-VAD-FMK) may rescue cells from apoptosis.[2][3]
-
Adjust Serum Concentration: The concentration of fetal bovine serum (FBS) in your culture medium can impact compound availability and toxicity. Serum proteins can bind to the compound, reducing its free concentration and thus its cytotoxic effect. Experiment with varying serum percentages.[1][2]
Q3: My results show a decrease in cell viability, but I'm not sure if the compound is killing the cells (cytotoxic) or just stopping their growth (cytostatic). How can I differentiate between these effects?
A3: It is crucial to distinguish between cytotoxicity and cytostaticity.
-
Cell Counting: A straightforward method is to count the number of viable cells at the beginning and end of the treatment period. A cytotoxic effect will result in a lower cell number than at the start, whereas a cytostatic effect will show no increase in cell number compared to the initial count.
-
Colony Formation Assay: This assay assesses the ability of single cells to proliferate and form colonies after treatment. It is a sensitive measure of cell killing.[4]
-
Mechanism-Specific Assays: Utilize assays that specifically measure markers of cell death, such as LDH release for necrosis or Annexin V staining for apoptosis.
Frequently Asked Questions (FAQs)
Q1: What are the most common mechanisms of drug-induced cytotoxicity in non-cancerous cells?
A1: Drug-induced cell death primarily occurs through two main pathways:
-
Apoptosis: This is a form of programmed cell death characterized by cell shrinkage, membrane blebbing, and DNA fragmentation. It can be initiated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.[5][6]
-
Necrosis: This is a form of uncontrolled cell death resulting from cellular injury, leading to cell swelling and lysis.[7]
-
Other Mechanisms: Other less common mechanisms include autophagy-dependent cell death and senescence.[4]
Q2: How do I choose the right cytotoxicity assay for my experiment?
A2: The choice of assay depends on the suspected mechanism of action of your compound and the experimental endpoint you wish to measure. It is often recommended to use multiple assays to obtain a comprehensive understanding of the cytotoxic profile.[4]
| Assay Type | Principle | Measures |
| Metabolic Assays | Conversion of a substrate by metabolically active cells. | Cell viability, mitochondrial activity. |
| Membrane Integrity Assays | Exclusion or release of dyes/enzymes by cells with intact membranes. | Cell death (necrosis). |
| Apoptosis Assays | Detection of specific markers of apoptosis. | Programmed cell death. |
Q3: My IC50 values for the same compound vary between experiments. What could be the reasons?
A3: Variations in IC50 values are a common issue and can be attributed to several factors:
-
Assay Method: Different cytotoxicity assays measure different cellular endpoints, which can lead to different IC50 values.[8]
-
Experimental Conditions: Factors such as cell passage number, seeding density, incubation time, and serum concentration can all influence the apparent cytotoxicity of a compound.[9]
-
Compound Purity and Stability: The purity of your compound and its stability in culture medium can affect its potency.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a key parameter in cytotoxicity studies. However, its interpretation requires careful consideration of the experimental context.
| Parameter | Description | Importance in Cytotoxicity Studies |
| IC50 (Half-maximal Inhibitory Concentration) | The concentration of a compound that inhibits a biological process (e.g., cell viability) by 50%. | A lower IC50 value generally indicates higher potency. However, it is dependent on the assay and experimental conditions used.[9] |
| CC50 (Half-maximal Cytotoxic Concentration) | The concentration of a compound that causes the death of 50% of cells. | Provides a more direct measure of cytotoxicity compared to IC50 derived from metabolic assays. |
| Therapeutic Index (TI) | The ratio of the toxic dose to the therapeutic dose of a drug. In vitro, this can be estimated by comparing the CC50 in non-cancerous cells to the EC50 (half-maximal effective concentration) for the desired biological activity. | A higher TI indicates a greater margin of safety. |
Experimental Protocols
Protocol 1: Determining Compound Cytotoxicity using the MTT Assay
This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.
-
Cell Seeding: Plate your non-cancerous cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of your compound in complete culture medium. Include a vehicle-only control.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of your compound. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value.
Protocol 2: Mitigating Cytotoxicity with an Antioxidant
This protocol describes how to test if an antioxidant can reduce the cytotoxicity of your compound, suggesting oxidative stress as a mechanism.
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Pre-treatment: Pre-incubate the cells with an antioxidant (e.g., 1-5 mM N-acetylcysteine) for 1-2 hours.[2]
-
Co-treatment: Add your compound at various concentrations to the wells, ensuring the antioxidant is still present in the medium.
-
Controls: Include wells with the compound alone, the antioxidant alone, and a vehicle control.
-
Incubation and Viability Assay: Incubate for the desired time and then perform a cell viability assay (e.g., MTT).
-
Analysis: Compare the cell viability in the co-treated wells to the wells with the compound alone. A significant increase in viability in the co-treated wells suggests that oxidative stress contributes to the compound's cytotoxicity.
Visualizations
Caption: A simplified diagram of the major signaling pathways leading to apoptosis.
Caption: A standard workflow for assessing the cytotoxicity of a compound in vitro.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity in experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 7. Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Acquired Resistance to Bifluranol
Disclaimer: Bifluranol is a hypothetical compound. The following guide is based on established mechanisms of resistance to known EGFR inhibitors and is intended for research purposes only.
Welcome to the technical support center for investigating acquired resistance to this compound. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in navigating the complexities of drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is the hypothesized mechanism of action for this compound?
This compound is hypothesized to be a potent and selective tyrosine kinase inhibitor (TKI) targeting the Epidermal Growth factor Receptor (EGFR). In sensitive cancer cells, particularly those with activating mutations in the EGFR gene (e.g., exon 19 deletions or L858R mutation), this compound is designed to block downstream signaling pathways like PI3K/AKT and RAS/MEK/ERK, thereby inhibiting cell proliferation and promoting apoptosis.
Q2: My cancer cell line, initially sensitive to this compound, is now showing reduced response. How can I confirm acquired resistance?
The most direct way to confirm resistance is by comparing the half-maximal inhibitory concentration (IC50) of this compound in your treated cell line versus the original, parental (sensitive) cell line. A significant increase in the IC50 value is a clear indicator of acquired resistance.[1] This is typically determined using a cell viability assay, such as the MTT or CellTiter-Glo assay.[2][3]
Q3: What are the most common molecular mechanisms of acquired resistance to EGFR inhibitors like this compound?
Based on extensive research on EGFR TKIs, acquired resistance mechanisms can be broadly categorized as follows:
-
On-Target Alterations: Secondary mutations in the EGFR kinase domain that interfere with drug binding. The most common is the T790M "gatekeeper" mutation, which is found in 50-60% of patients who develop resistance to first-generation EGFR TKIs.[4][5][6]
-
Bypass Pathway Activation: Upregulation of alternative signaling pathways that reactivate downstream effectors, rendering the inhibition of EGFR ineffective. A primary example is the amplification of the MET receptor tyrosine kinase, which can activate PI3K/AKT signaling through ErbB3.[6][7][8][9]
-
Histologic Transformation: Changes in the tumor cell lineage, such as the transition from non-small cell lung cancer (NSCLC) to small cell lung cancer (SCLC), which is less dependent on EGFR signaling.
-
Impaired Drug Delivery: Overexpression of drug efflux pumps, such as ABC transporters, that actively remove this compound from the cell.
Q4: How do I begin investigating the specific resistance mechanism in my cell line?
A logical first step is to test for the most common mechanisms.
-
Sequence the EGFR kinase domain: Use Sanger sequencing or Next-Generation Sequencing (NGS) to check for secondary mutations like T790M.[10]
-
Assess bypass pathway activation: Use Western blotting to check for hyper-phosphorylation of alternative receptors like MET or HER2, and their downstream targets (e.g., p-AKT, p-ERK). Quantitative PCR (qPCR) or Fluorescence In Situ Hybridization (FISH) can be used to check for gene amplification of MET.[7][11]
Troubleshooting Guides
Guide 1: Inconsistent Cell Viability Assay Results
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells (High CV%) | Inconsistent cell seeding density. | Ensure the cell suspension is homogenous before plating. Use a multichannel pipette for consistency.[12] |
| "Edge effects" in the microplate due to evaporation. | Fill the outer wells with sterile PBS or media and do not use them for experimental data.[12] | |
| Pipetting errors during compound dilution or addition. | Calibrate pipettes regularly. Prepare a master mix of diluted compound to add to replicate wells.[12] | |
| Low signal or poor dose-response curve | Cell number is too low or too high. | Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the assay. |
| Incorrect incubation time. | Optimize the incubation time for both the drug treatment and the viability reagent (e.g., 1-4 hours for MTT).[13] | |
| Compound instability or precipitation. | Prepare fresh dilutions of this compound for each experiment. Check for solubility issues in the culture medium. |
Guide 2: Western Blotting for Phosphorylated Proteins
| Problem | Potential Cause | Recommended Solution |
| No or weak phospho-protein signal | Dephosphorylation of samples during preparation. | Always keep samples on ice. Use lysis buffers freshly supplemented with a cocktail of phosphatase and protease inhibitors.[14][15] |
| Insufficient induction of phosphorylation. | Ensure the stimulation (e.g., with EGF) or this compound treatment is performed for the optimal time and concentration to see an effect. Include positive and negative controls.[16][17] | |
| Low abundance of the target protein. | Consider immunoprecipitation (IP) to concentrate the target protein before running the Western blot.[14] | |
| High background on the membrane | Blocking agent is inappropriate for phospho-antibodies. | Avoid using non-fat milk for blocking as it contains phosphoproteins (casein). Use 5% Bovine Serum Albumin (BSA) in TBST instead.[14][15][16] |
| Insufficient washing. | Increase the number and duration of washes with TBST after primary and secondary antibody incubations.[17] | |
| Secondary antibody is non-specific or too concentrated. | Run a control lane with only the secondary antibody to check for non-specific binding. Optimize the antibody dilution. |
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cells
| Cell Line | Description | This compound IC50 (nM) | Fold Resistance |
| H1975-Parental | This compound-sensitive NSCLC | 15 ± 2.5 | 1.0 |
| H1975-BR1 | This compound-Resistant Clone 1 | 850 ± 45.1 | 56.7 |
| H1975-BR2 | This compound-Resistant Clone 2 | 1200 ± 98.6 | 80.0 |
Table 2: Molecular Characteristics of this compound-Resistant Cell Lines
| Cell Line | EGFR T790M Mutation | MET Gene Amplification (Fold Change) | p-MET / Total MET Ratio |
| H1975-Parental | Negative | 1.0 | 1.0 |
| H1975-BR1 | Positive | 1.2 | 1.1 |
| H1975-BR2 | Negative | 15.4 | 12.5 |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes the method for generating drug-resistant cell lines through continuous, stepwise exposure to the drug.[2][3]
-
Initial Seeding: Plate the parental (sensitive) cancer cell line at a low density.
-
Initial Exposure: Treat the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of growth).
-
Culture and Monitoring: Maintain the culture, replacing the drug-containing medium every 3-4 days. Monitor the cells for recovery and proliferation.
-
Dose Escalation: Once the cells are proliferating steadily, passage them and increase the this compound concentration by 1.5 to 2-fold.
-
Repeat: Repeat steps 3 and 4 for several months. The process involves selecting for the small population of cells that can survive and proliferate at each concentration.[2]
-
Confirmation: Periodically freeze down stocks of cells at different concentration levels. Once a line is established that can proliferate at a concentration at least 10-fold higher than the parental IC50, confirm resistance by performing a cell viability assay to determine the new IC50 value.[3]
Protocol 2: Western Blot for EGFR and MET Signaling
This protocol is for analyzing the phosphorylation status of key proteins in the EGFR and MET pathways.
-
Cell Lysis: Treat sensitive and resistant cells with this compound for a specified time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with fresh protease and phosphatase inhibitor cocktails.[15] Keep samples on ice at all times.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.[15]
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.[15]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST (Tris-Buffered Saline, 0.1% Tween 20).[15]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Use antibodies against: p-EGFR, EGFR, p-MET, MET, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., GAPDH or β-Actin).
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3 times with TBST. Apply an ECL (Enhanced Chemiluminescence) substrate and visualize the bands using a chemiluminescence imaging system.
Protocol 3: Sanger Sequencing for EGFR T790M Mutation
This protocol is for identifying point mutations in the EGFR gene, specifically within exon 20 where the T790M mutation occurs.[18][19]
-
Genomic DNA Extraction: Extract genomic DNA from both parental and this compound-resistant cell pellets using a commercial DNA extraction kit.
-
PCR Amplification: Amplify the region of interest (EGFR exon 20) using PCR. Design primers that flank the T790M codon.
-
Forward Primer Example: 5'-ATGCAGAGCTCAGCCCCAGC-3'
-
Reverse Primer Example: 5'-TCTGGCTGACCTAAAGCCACCTC-3'
-
-
PCR Product Purification: Run the PCR product on an agarose gel to confirm the correct size. Purify the DNA from the PCR reaction using a PCR purification kit to remove primers and dNTPs.
-
Sequencing Reaction: Set up the sequencing reaction using the purified PCR product as a template, one of the PCR primers, and a kit containing DNA polymerase and fluorescently labeled dideoxynucleotides (ddNTPs).[19]
-
Capillary Electrophoresis: The sequencing products are separated by size using capillary electrophoresis. A laser excites the fluorescent dyes, and a detector reads the color of each fragment as it passes.[18]
-
Data Analysis: The sequencing software generates a chromatogram. Analyze the sequence data to identify any nucleotide changes compared to the wild-type reference sequence, specifically looking for the C>T transition at the T790M locus.[20]
Mandatory Visualizations
Caption: Hypothesized signaling pathway inhibited by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. MET Amplification as a Resistance Driver to TKI Therapies in Lung Cancer: Clinical Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. testing.com [testing.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 15. researchgate.net [researchgate.net]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 18. Sanger sequencing: Process and applications | Abcam [abcam.com]
- 19. cd-genomics.com [cd-genomics.com]
- 20. A Simplified Sanger Sequencing Method for Detection of Relevant SARS-CoV-2 Variants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Novel Drug Delivery Systems for Targeted Bifluranol Therapy
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for developing novel drug delivery systems for targeted Bifluranol therapy. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address specific issues encountered during experimentation.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the formulation and characterization of this compound-loaded drug delivery systems.
1. What are the main challenges in formulating this compound into a novel drug delivery system?
This compound is a hydrophobic molecule, which presents several formulation challenges.[1][2] Key difficulties include poor aqueous solubility, which can lead to low drug loading and encapsulation efficiency, and a tendency to precipitate out of solution during formulation.[1] Furthermore, achieving controlled and sustained release of a hydrophobic drug like this compound from a delivery vehicle can be complex.[3][4]
2. Which drug delivery systems are most suitable for this compound?
Due to its hydrophobic nature, lipid-based and polymeric nanoparticle systems are highly suitable for this compound. These include:
-
Liposomes: Vesicles composed of a lipid bilayer that can efficiently encapsulate hydrophobic drugs within the lipid membrane.[5]
-
Polymeric Nanoparticles: Systems such as those made from poly(lactic-co-glycolic acid) (PLGA) can encapsulate hydrophobic drugs within their polymeric matrix.[6][7]
-
Solid Lipid Nanoparticles (SLNs): These are similar to polymeric nanoparticles but are made from solid lipids, offering good biocompatibility and stability for hydrophobic drugs.
3. How can I improve the encapsulation efficiency of this compound in my nanoparticle formulation?
Several strategies can be employed to enhance the encapsulation efficiency of hydrophobic drugs like this compound:
-
Optimize the formulation method: For PLGA nanoparticles, methods like emulsion-solvent evaporation are commonly used for hydrophobic drugs.[8] Fine-tuning parameters such as the solvent evaporation rate and the type of surfactant can significantly impact encapsulation.
-
Adjust the drug-to-polymer/lipid ratio: Increasing the relative amount of the carrier material can sometimes improve the encapsulation of the drug.
-
Select an appropriate organic solvent: The choice of solvent to dissolve both the this compound and the carrier material is critical. The solvent should be a good solvent for both components and have appropriate volatility for the chosen formulation method.
4. What is the significance of particle size and zeta potential in a this compound nanoformulation?
-
Particle Size: The size of the nanoparticles influences their in vivo biodistribution, cellular uptake, and clearance from the body. For targeted tumor therapy, a size range of 100-200 nm is often considered optimal to take advantage of the enhanced permeability and retention (EPR) effect.[9]
-
Zeta Potential: This parameter indicates the surface charge of the nanoparticles and is a crucial indicator of their stability in suspension. A zeta potential of at least ±30 mV is generally desired to ensure good colloidal stability and prevent aggregation due to electrostatic repulsion.[10]
5. How can I achieve targeted delivery of this compound to prostate cancer cells?
Targeted delivery can be achieved by functionalizing the surface of the drug delivery vehicle with ligands that bind to receptors overexpressed on prostate cancer cells. A common target is the Prostate-Specific Membrane Antigen (PSMA).[11][12] Antibodies or small molecules that bind to PSMA can be conjugated to the surface of nanoparticles or liposomes, leading to their preferential accumulation in tumor tissue.[11][12]
II. Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the experimental process.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Encapsulation Efficiency of this compound | - this compound precipitating during formulation.- Inefficient mixing of the organic and aqueous phases.- Inappropriate drug-to-carrier ratio. | - Ensure this compound is fully dissolved in the organic solvent before emulsification.- Optimize the homogenization or sonication parameters to create a fine emulsion.- Experiment with different drug-to-polymer/lipid ratios to find the optimal loading capacity. |
| Inconsistent Particle Size (High Polydispersity Index - PDI) | - Inadequate control over the formulation process (e.g., stirring speed, temperature).- Aggregation of nanoparticles after formation. | - Standardize all formulation parameters precisely.- Ensure adequate surfactant concentration to stabilize the nanoparticles.- Measure the zeta potential to assess colloidal stability; a value close to neutral may indicate a tendency to aggregate. |
| "Burst Release" of this compound in In Vitro Release Studies | - A significant portion of the drug is adsorbed to the nanoparticle surface rather than encapsulated within the core.- High porosity of the nanoparticle matrix. | - Optimize the washing steps after nanoparticle formation to remove surface-adsorbed drug.- Modify the formulation parameters (e.g., polymer concentration) to create a denser nanoparticle matrix.- Consider a core-shell nanoparticle design to better control the initial release.[13] |
| Low Cellular Uptake of Targeted Nanoparticles | - Insufficient ligand density on the nanoparticle surface.- Steric hindrance of the targeting ligand (e.g., by a PEG layer).- The target receptor is not highly expressed on the chosen cell line. | - Increase the concentration of the targeting ligand during the conjugation reaction.- Optimize the length of the linker used to attach the ligand to the nanoparticle surface.- Confirm the expression level of the target receptor on your cell line using techniques like flow cytometry or western blotting. |
III. Data Presentation: Illustrative Characterization of this compound-Loaded Nanoparticles
The following tables present hypothetical but realistic quantitative data for the characterization of this compound-loaded liposomes and PLGA nanoparticles.
Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles
| Formulation | Drug | Carrier | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Lipo-Bif | This compound | Liposome | 155 ± 5 | 0.15 ± 0.02 | -25 ± 3 | 85 ± 4 |
| PLGA-Bif | This compound | PLGA | 180 ± 7 | 0.18 ± 0.03 | -32 ± 4 | 78 ± 5 |
| Targeted-Lipo-Bif | This compound | PSMA-Targeted Liposome | 160 ± 6 | 0.16 ± 0.02 | -22 ± 3 | 83 ± 4 |
| Targeted-PLGA-Bif | This compound | PSMA-Targeted PLGA | 185 ± 8 | 0.19 ± 0.03 | -28 ± 4 | 76 ± 5 |
Table 2: In Vitro Drug Release of this compound from Nanoparticles
| Formulation | Cumulative Release at 2h (%) | Cumulative Release at 8h (%) | Cumulative Release at 24h (%) | Cumulative Release at 48h (%) |
| Lipo-Bif | 15 ± 2 | 35 ± 3 | 60 ± 4 | 75 ± 5 |
| PLGA-Bif | 12 ± 2 | 30 ± 3 | 55 ± 4 | 70 ± 5 |
| Targeted-Lipo-Bif | 14 ± 2 | 33 ± 3 | 58 ± 4 | 73 ± 5 |
| Targeted-PLGA-Bif | 11 ± 2 | 28 ± 3 | 52 ± 4 | 68 ± 5 |
Table 3: Cellular Uptake of this compound-Loaded Nanoparticles in Prostate Cancer Cells (e.g., LNCaP)
| Formulation | Uptake after 4h (% of Cells with Internalized Nanoparticles) | Uptake after 24h (% of Cells with Internalized Nanoparticles) |
| Lipo-Bif | 30 ± 4 | 55 ± 6 |
| PLGA-Bif | 25 ± 3 | 50 ± 5 |
| Targeted-Lipo-Bif | 65 ± 5 | 85 ± 7 |
| Targeted-PLGA-Bif | 60 ± 5 | 80 ± 6 |
IV. Experimental Protocols
This section provides detailed methodologies for key experiments in the development and characterization of this compound-loaded nanoparticles.
Measurement of Encapsulation Efficiency
Principle: This protocol determines the amount of this compound successfully encapsulated within the nanoparticles. It involves separating the nanoparticles from the unencapsulated drug and then quantifying the drug in both fractions.
Methodology:
-
Separation of Free Drug:
-
Take a known volume of the nanoparticle suspension.
-
Separate the nanoparticles from the aqueous phase containing the unencapsulated drug. Common methods include:
-
Centrifugation: Centrifuge the suspension at high speed (e.g., 15,000 rpm for 30 minutes). The nanoparticles will form a pellet, and the supernatant will contain the free drug.
-
Size Exclusion Chromatography: Pass the suspension through a small size-exclusion chromatography column. The larger nanoparticles will elute first, followed by the smaller, free drug molecules.
-
-
-
Quantification of Unencapsulated Drug:
-
Collect the supernatant (from centrifugation) or the later fractions (from chromatography).
-
Quantify the amount of this compound in this fraction using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation of Encapsulation Efficiency:
-
The Encapsulation Efficiency (EE) is calculated using the following formula: EE (%) = [(Total amount of drug added - Amount of unencapsulated drug) / Total amount of drug added] x 100
-
Particle Size and Zeta Potential Analysis
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution of the nanoparticles in suspension. The same instrument can often measure the zeta potential, which indicates the surface charge.
Methodology:
-
Sample Preparation:
-
Dilute the nanoparticle suspension in deionized water or an appropriate buffer to a suitable concentration for DLS analysis. The optimal concentration should be determined empirically to avoid multiple scattering effects.
-
-
DLS Measurement:
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, scattering angle).
-
Perform the measurement to obtain the average particle size (Z-average) and the Polydispersity Index (PDI).
-
-
Zeta Potential Measurement:
-
For zeta potential measurement, use a specific folded capillary cell.
-
Inject the diluted sample into the cell, ensuring no air bubbles are present.
-
Place the cell in the instrument.
-
Apply an electric field and measure the electrophoretic mobility of the particles to determine the zeta potential.
-
In Vitro Drug Release Assay
Principle: This assay measures the rate at which this compound is released from the nanoparticles over time in a simulated physiological environment.
Methodology:
-
Setup:
-
Place a known amount of the this compound-loaded nanoparticle suspension into a dialysis bag with a suitable molecular weight cutoff (e.g., 10 kDa).
-
Immerse the sealed dialysis bag in a release medium (e.g., phosphate-buffered saline (PBS) at pH 7.4, containing a small amount of a surfactant like Tween 80 to maintain sink conditions for the hydrophobic this compound).
-
Place the entire setup in a shaking water bath at 37°C.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.
-
Replace the withdrawn volume with an equal volume of fresh release medium to maintain a constant volume.
-
-
Quantification:
-
Analyze the concentration of this compound in the collected samples using HPLC.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative release percentage against time to obtain the drug release profile.
-
Cellular Uptake Assay using Flow Cytometry
Principle: This method quantifies the internalization of fluorescently labeled nanoparticles into target cells.
Methodology:
-
Fluorescent Labeling of Nanoparticles:
-
Incorporate a fluorescent dye (e.g., Coumarin-6 for PLGA nanoparticles or a fluorescently labeled lipid for liposomes) during the formulation process.
-
-
Cell Culture and Treatment:
-
Seed prostate cancer cells (e.g., LNCaP) in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the fluorescently labeled nanoparticle suspension at a specific concentration. Include an untreated control group.
-
Incubate the cells for different time periods (e.g., 4 and 24 hours).
-
-
Sample Preparation for Flow Cytometry:
-
After incubation, wash the cells with PBS to remove any non-internalized nanoparticles.
-
Trypsinize the cells to detach them from the plate.
-
Resuspend the cells in a suitable buffer (e.g., PBS with 1% fetal bovine serum).
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer.
-
Excite the cells with the appropriate laser and detect the fluorescence emission.
-
Gate the live cell population based on forward and side scatter.
-
Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity, which correspond to the cellular uptake of the nanoparticles.
-
V. Visualization of Key Pathways and Workflows
This section provides diagrams to visualize important concepts in targeted this compound therapy.
Caption: Androgen Receptor Signaling Pathway and this compound's Mechanism of Action.
Caption: Experimental Workflow for Developing this compound-Loaded Nanoparticles.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Nanoparticle drug delivery enhances the cytotoxicity of hydrophobic–hydrophilic drug conjugates - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Determining drug release rates of hydrophobic compounds from nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brief Insight on Nanovesicular Liposomes as Drug-delivery Carriers for Medical Applications [xiahepublishing.com]
- 6. Dual encapsulation of hydrophobic and hydrophilic drugs in PLGA nanoparticles by a single-step method: drug delivery and cytotoxicity assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Preparation, Characterization, and Biological Evaluation of a Hydrophilic Peptide Loaded on PEG-PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and characterization of different liposomal formulations containing P5 HER2/neu-derived peptide and evaluation of their immunological responses and antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Polymeric Nanoparticles for Targeted Radiosensitization of Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Release of drugs from liposomes varies with particle size - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Compounds: Unraveling the Evidence on Bifluranol and Dutasteride in Prostate Tumor Growth
A direct comparative analysis of the efficacy of Bifluranol and Dutasteride in mitigating prostate tumor growth is significantly hampered by a stark disparity in the available scientific evidence. While Dutasteride has been the subject of extensive clinical investigation, yielding a robust body of data, this compound remains a compound with a historical footprint but a near-absent presence in contemporary cancer research. This guide provides a comprehensive overview of the existing data for each compound, underscoring the critical knowledge gaps that preclude a direct, evidence-based comparison.
Dutasteride: A Well-Characterized Inhibitor of Androgen Signaling
Dutasteride is a potent and well-established therapeutic agent used in the management of benign prostatic hyperplasia (BPH) and has been investigated for its role in prostate cancer prevention and treatment. Its mechanism of action and clinical efficacy are well-documented.
Mechanism of Action
Dutasteride is a dual inhibitor of both type 1 and type 2 isoenzymes of 5α-reductase.[1] This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1][2] DHT is the primary androgen responsible for the growth and enlargement of the prostate gland and plays a crucial role in the development and progression of prostate cancer.[1][2] By inhibiting both isoforms of 5α-reductase, dutasteride leads to a significant and sustained reduction in circulating and intraprostatic DHT levels by approximately 90-95%.[1] This profound suppression of DHT impedes androgen receptor signaling, thereby inhibiting the growth and proliferation of prostate cells, including cancerous ones.[1][2]
Efficacy in Prostate Tumor Growth
Numerous clinical trials have evaluated the efficacy of dutasteride in the context of prostate cancer. The REDUCE (Reduction by Dutasteride of Prostate Cancer Events) trial was a landmark 4-year study that investigated the effect of dutasteride on the risk of prostate cancer in men with an elevated PSA and a previous negative biopsy.
| Parameter | Placebo | Dutasteride (0.5 mg/day) | Relative Risk Reduction |
| Incidence of Biopsy-Detected Prostate Cancer | 25.1% | 19.9% | 23% |
| Gleason Score 5-6 Tumors | 18.2% | 13.9% | 23.6% |
| Gleason Score 7-10 Tumors | 6.7% | 6.1% | 8.9% |
| Data from the REDUCE Trial |
The study demonstrated a significant reduction in the risk of biopsy-detectable prostate cancer with dutasteride treatment.[3][4] While the reduction was most pronounced for lower-grade tumors, the trial provided strong evidence for the chemopreventive potential of dutasteride.
Experimental Protocols
REDUCE Trial Protocol:
-
Study Design: A 4-year, randomized, double-blind, placebo-controlled, multicenter trial.
-
Participants: Men aged 50 to 75 years with a serum PSA of 2.5 to 10.0 ng/mL and a single negative prostate biopsy within 6 months.
-
Intervention: Participants were randomized to receive either 0.5 mg of dutasteride or a placebo daily.
-
Primary Endpoint: The incidence of biopsy-detected prostate cancer during the 4-year study period.
-
Biopsy Schedule: Prostate biopsies were performed at 2 and 4 years into the study, and also "for cause" if clinically indicated.
This compound: A Look into the Past
Information on this compound is scarce and primarily stems from research conducted in the 1970s. This fluorinated bibenzyl compound was investigated for its anti-prostatic properties.
Mechanism of Action
The proposed mechanism of action for this compound is fundamentally different from that of Dutasteride. A 1976 study reported that this compound's anti-prostatic effect is not due to direct androgen receptor antagonism.[5] Instead, it is believed to exert its effects through a negative feedback mechanism on the hypothalamic-pituitary-gonadal axis.[5] Specifically, this compound was shown to selectively inhibit the secretion of luteinizing hormone (LH) from the pituitary gland without affecting follicle-stimulating hormone (FSH) levels.[5] LH stimulates the testes to produce testosterone. By reducing LH levels, this compound indirectly lowers testosterone production, thereby reducing the androgenic stimulation of the prostate.[5]
Efficacy in Prostate Tumor Growth
The 1976 study described this compound as having "potent anti-prostatic activity" comparable to diethylstilboestrol (DES), a synthetic estrogen that was used for androgen deprivation therapy.[5] However, this study was conducted in animal models (rats), and there is a lack of published clinical trial data in humans to support this claim in the context of prostate cancer. Crucially, no quantitative data on tumor volume reduction, effects on PSA levels, or long-term outcomes in prostate cancer patients are available in the accessible scientific literature.
Experimental Protocols
Conclusion: A Data-Driven Divide
References
- 1. Anti-prostatic activity of this compound, a fluorinated bibenzyl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The mechanism of action of alcohol to suppress gonadotropin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of 14 frequently used drugs on prostate-specific antigen expression in prostate cancer LNCaP cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What hypofractionated protocols should be tested for prostate cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Bifluranol's Anti-Androgenic Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-androgenic properties of Bifluranol against other well-established anti-androgenic agents. The information presented is based on available preclinical data and is intended to inform research and development decisions in the field of androgen-related disorders.
Executive Summary
This compound is a fluorinated bibenzyl compound that exhibits potent anti-prostatic activity in vivo, with a potency comparable to that of diethylstilbestrol (DES).[1] Unlike traditional anti-androgens that directly antagonize the androgen receptor (AR), this compound's primary mechanism of action is indirect. It selectively suppresses the secretion of Luteinizing Hormone (LH) from the pituitary gland without affecting Follicle-Stimulating Hormone (FSH) levels.[1] This reduction in LH leads to decreased testosterone production, thereby exerting its anti-androgenic effects. This guide compares this compound with other anti-androgens that employ different mechanisms, including direct AR antagonists like flutamide, bicalutamide, and enzalutamide, and another LH suppressor, DES.
Comparative Analysis of Anti-Androgenic Agents
The following sections detail the in vivo performance of this compound and its comparators, focusing on their mechanisms of action and effects on androgen-dependent tissues.
Mechanism of Action
The anti-androgenic agents discussed in this guide can be broadly categorized based on their mechanism of action:
-
Indirect Anti-Androgens (LH Suppressors): this compound and Diethylstilbestrol (DES) exert their effects by suppressing LH secretion, leading to reduced testicular androgen production.
-
Direct Anti-Androgens (AR Antagonists): Flutamide, Bicalutamide, and Enzalutamide directly bind to the androgen receptor, competitively inhibiting the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT).
dot
Caption: Mechanisms of action for different anti-androgens.
In Vivo Efficacy Data
The following tables summarize the available quantitative data from in vivo studies, primarily focusing on the effects on androgen-dependent organ weights as a measure of anti-androgenic activity.
Table 1: In Vivo Anti-Androgenic Effects of this compound and Comparators on Prostate and Seminal Vesicle Weight
| Compound | Species | Dosing Regimen | Change in Ventral Prostate Weight | Change in Seminal Vesicle Weight | Reference |
| This compound | Rat | Not specified | Potent anti-prostatic activity, comparable to DES | Suppression of accessory sexual structures | [1] |
| Flutamide | Rat | 2.5 mg/kg/day for 5 days | Significant decrease | Significant decrease | [2] |
| Rat | 10 mg/kg/day for 5 days | Significant decrease | Significant decrease | [2] | |
| Rat | 1 mg/kg/day + TP for 10 days | Significant inhibition | Significant inhibition | [3][4] | |
| Bicalutamide | Rat | Chronic dosing | Atrophy | Atrophy | [5] |
| Enzalutamide | Mouse | Not specified | Tumor regression in CRPC xenograft model | Not specified | [6] |
TP: Testosterone Propionate; CRPC: Castration-Resistant Prostate Cancer
Table 2: Effects of this compound and Comparators on Luteinizing Hormone (LH) Levels
| Compound | Species | Dosing Regimen | Effect on LH Levels | Reference |
| This compound | Rat | Not specified | Lowered serum LH | [1] |
| Flutamide | Rat | 10 mg/kg/day for 5 days | Increased | [2] |
| Rat | 10 & 20 mg/kg/day + TP for 10 days | Significantly increased | [3] | |
| Diethylstilbestrol (DES) | Rat | Not specified | Reduces LH levels | [1] |
TP: Testosterone Propionate
Experimental Protocols
Hershberger Assay for Anti-Androgenic Activity
The Hershberger assay is a standardized in vivo screening method to assess the androgenic or anti-androgenic properties of a substance. The protocol for evaluating anti-androgenic activity is as follows:
-
Animal Model: Peripubertal male rats are castrated to eliminate endogenous androgen production.
-
Acclimation: Animals are allowed to recover for a period of 7-10 days.
-
Treatment:
-
A control group receives a vehicle and a daily dose of an androgen, typically testosterone propionate (TP), to stimulate the growth of androgen-dependent tissues.
-
Treatment groups receive the test substance at various dose levels in addition to the daily dose of TP.
-
A positive control group receives a known anti-androgen (e.g., flutamide) along with TP.
-
-
Dosing: Dosing is typically performed daily for 10 consecutive days via oral gavage or subcutaneous injection.
-
Endpoint Measurement: Approximately 24 hours after the final dose, the animals are euthanized, and the weights of key androgen-dependent tissues are measured. These tissues include:
-
Ventral prostate
-
Seminal vesicles (including coagulating glands and fluids)
-
Levator ani-bulbocavernosus (LABC) muscle
-
Cowper's glands
-
Glans penis
-
-
Data Analysis: A statistically significant decrease in the weight of at least two of these five tissues in the treatment groups compared to the TP-only control group is indicative of anti-androgenic activity.
dot
References
- 1. Anti-prostatic activity of this compound, a fluorinated bibenzyl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative evaluation of a 5-day Hershberger assay utilizing mature male rats and a pubertal male assay for detection of flutamide's antiandrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of anti-androgenic activity of flutamide, vinclozolin, procymidone, linuron, and p, p'-DDE in rodent 10-day Hershberger assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. An overview of animal toxicology studies with bicalutamide (ICI 176,334) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluating the efficacy of enzalutamide and the development of resistance in a preclinical mouse model of type-I endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bifluranol and Other Non-Steroidal Anti-Androgen Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bifluranol with other prominent non-steroidal anti-androgen (NSAA) compounds. While traditionally grouped with NSAAs, this compound exhibits a distinct mechanism of action, primarily targeting luteinizing hormone (LH) secretion rather than directly antagonizing the androgen receptor (AR). This fundamental difference is a key focus of this comparative analysis.
Executive Summary
Non-steroidal anti-androgens are a cornerstone in the management of androgen-dependent conditions, most notably prostate cancer. This guide delves into the pharmacological profiles of first-generation NSAAs (Flutamide, Nilutamide), second-generation NSAAs (Bicalutamide, Enzalutamide, Apalutamide, Darolutamide), and the unique compound, this compound.
A critical distinction lies in their mechanisms of action. The majority of NSAAs function as competitive antagonists at the androgen receptor, directly inhibiting the binding of androgens like testosterone and dihydrotestosterone (DHT). In contrast, this compound exerts its anti-androgenic effects through the selective inhibition of pituitary LH secretion, which in turn reduces testicular androgen production. This guide will present available quantitative data, detail experimental methodologies for key assays, and provide visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: Comparative Analysis of Non-Steroidal Anti-Androgens
The following tables summarize key quantitative parameters for this compound and other selected NSAAs. It is important to note the scarcity of publicly available, direct comparative in vitro data for this compound, particularly regarding its androgen receptor binding affinity.
Table 1: Androgen Receptor Binding Affinity (Ki)
| Compound | Chemical Class | Androgen Receptor (AR) Binding Affinity (Ki) [nM] | Reference |
| This compound | Bibenzyl derivative | Not Reported | |
| Flutamide (active metabolite, Hydroxyflutamide) | Acetanilide derivative | ~75 | [1] |
| Nilutamide | Hydantoin derivative | ~150 | [1] |
| Bicalutamide | Acetanilide derivative | ~25 | [1][2] |
| Enzalutamide | Thiohydantoin derivative | ~36 | |
| Apalutamide | Thiohydantoin derivative | ~4.6 | |
| Darolutamide | Pyrazole derivative | ~11 |
Note: Lower Ki values indicate higher binding affinity.
Table 2: In Vitro Androgen Receptor Antagonistic Activity (IC50)
| Compound | Cell Line | IC50 [nM] (inhibition of androgen-induced activity) | Reference |
| This compound | Not Reported | Not Reported | |
| Flutamide (Hydroxyflutamide) | LNCaP | ~100-700 | [3] |
| Nilutamide | LNCaP | ~500-1000 | |
| Bicalutamide | LNCaP | ~150-300 | [3] |
| Enzalutamide | LNCaP | ~20-100 | [3] |
| Apalutamide | LNCaP | ~30-160 | |
| Darolutamide | VCaP | ~30 |
Note: IC50 values can vary depending on the cell line and assay conditions.
Table 3: Effect on Luteinizing Hormone (LH) Secretion
| Compound | Effect on LH Secretion (in vivo) | Primary Mechanism | Reference |
| This compound | Inhibition | Selective inhibition of pituitary LH release | |
| Flutamide | Increase | Blockade of androgen negative feedback on the hypothalamic-pituitary-gonadal axis | [2] |
| Nilutamide | Increase | Blockade of androgen negative feedback on the hypothalamic-pituitary-gonadal axis | |
| Bicalutamide | Increase (less pronounced than Flutamide) | Peripherally selective AR antagonism with less central effect | [2][4] |
| Enzalutamide | Increase | Potent AR antagonism leading to feedback loop activation | |
| Apalutamide | Increase | Potent AR antagonism leading to feedback loop activation | |
| Darolutamide | Increase | Potent AR antagonism leading to feedback loop activation |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of traditional NSAAs and this compound are visually represented in the following diagrams.
References
- 1. Comparison of bicalutamide with other antiandrogens - Wikipedia [en.wikipedia.org]
- 2. The development of Casodex (bicalutamide): preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The preclinical development of bicalutamide: pharmacodynamics and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of Bifluranol with Nuclear Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifluranol is a novel fluorinated bibenzyl derivative identified as a potent anti-androgen.[1][2] Its primary mechanism of action is understood to be the antagonism of the androgen receptor (AR), a key regulator of male sexual development and prostate health. As with any therapeutic candidate targeting a specific nuclear receptor, a thorough assessment of its cross-reactivity with other members of the nuclear receptor superfamily is crucial for a comprehensive understanding of its pharmacological profile, including potential off-target effects and therapeutic applications.
This guide provides a framework for evaluating the cross-reactivity of this compound with other key nuclear receptors, namely the progesterone receptor (PR), glucocorticoid receptor (GR), and estrogen receptor (ER). While extensive searches of the public domain and scientific literature did not yield specific quantitative data on the binding affinities (e.g., Ki or IC50 values) of this compound for this panel of nuclear receptors, this guide presents the standardized experimental protocols and data presentation formats that are essential for conducting and interpreting such studies.
Importance of Cross-Reactivity Profiling
Nuclear receptors share structural similarities in their ligand-binding domains, which can lead to unintended interactions with non-target receptors. This cross-reactivity can result in a range of off-target effects, some of which may be undesirable or even beneficial. Therefore, profiling a compound's binding affinity and functional activity against a panel of nuclear receptors is a critical step in preclinical drug development to:
-
Predict potential side effects: Unintended activation or inhibition of other nuclear receptors can lead to a variety of physiological responses.
-
Uncover novel therapeutic indications: Cross-reactivity might reveal beneficial activities in other signaling pathways.
-
Elucidate the full mechanism of action: Understanding the complete interaction profile provides a more accurate picture of how a compound exerts its effects.
Comparative Binding Affinity of this compound (Hypothetical Data)
As previously stated, specific experimental data on the cross-reactivity of this compound with PR, GR, and ER is not currently available in the public literature. The following table is a template illustrating how such comparative data, once generated through the experimental protocols detailed below, should be presented. The values for this compound are hypothetical and are included for illustrative purposes only.
| Compound | Androgen Receptor (AR) | Progesterone Receptor (PR) | Glucocorticoid Receptor (GR) | Estrogen Receptor (ERα) |
| Ki (nM) | Ki (nM) | Ki (nM) | Ki (nM) | |
| This compound | [Example: 5.2] | [Example: >1000] | [Example: >1000] | [Example: >1000] |
| Testosterone (Endogenous Agonist) | 0.5 | >1000 | >1000 | >1000 |
| Progesterone (Endogenous Agonist) | >1000 | 1.2 | >1000 | >1000 |
| Dexamethasone (Synthetic Agonist) | >1000 | >1000 | 2.5 | >1000 |
| 17β-Estradiol (Endogenous Agonist) | >1000 | >1000 | >1000 | 0.1 |
Caption: This table presents a template for summarizing the binding affinities (Ki values) of this compound and reference compounds for a panel of nuclear receptors. Lower Ki values indicate higher binding affinity. The data for this compound is hypothetical and serves as an example.
Experimental Protocols
To generate the quantitative data required for a comprehensive cross-reactivity assessment, the following well-established in vitro assays are recommended.
Competitive Radioligand Binding Assay
This assay directly measures the ability of a test compound to displace a high-affinity radiolabeled ligand from the ligand-binding domain of a specific nuclear receptor.
a. Materials:
-
Purified recombinant human nuclear receptor ligand-binding domains (AR, PR, GR, ERα).
-
Radiolabeled ligands:
-
[³H]-Mibolerone for AR
-
[³H]-R5020 for PR
-
[³H]-Dexamethasone for GR
-
[³H]-17β-Estradiol for ERα
-
-
Test compound (this compound) and reference compounds.
-
Assay buffer (e.g., Tris-HCl buffer containing protease inhibitors and stabilizing agents).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
b. Method:
-
A constant concentration of the purified nuclear receptor and its corresponding radiolabeled ligand are incubated in the assay buffer.
-
Increasing concentrations of the unlabeled test compound (this compound) or a reference compound are added to compete for binding to the receptor.
-
The mixture is incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
The amount of radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Luciferase Reporter Gene Assay
This cell-based functional assay measures the ability of a test compound to modulate the transcriptional activity of a nuclear receptor.
a. Materials:
-
Mammalian cell line (e.g., HEK293T or a relevant cell line endogenously expressing the target receptors).
-
Expression vector for the full-length human nuclear receptor (AR, PR, GR, or ERα).
-
Reporter plasmid containing a luciferase gene under the control of a promoter with specific hormone response elements (HREs) for the respective receptor.
-
A constitutively expressed control reporter plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Cell culture medium and reagents.
-
Transfection reagent.
-
Test compound (this compound) and reference agonists/antagonists.
-
Luciferase assay reagent.
-
Luminometer.
b. Method:
-
Cells are co-transfected with the nuclear receptor expression vector, the HRE-luciferase reporter plasmid, and the control reporter plasmid.
-
After an appropriate incubation period to allow for protein expression, the cells are treated with increasing concentrations of the test compound (this compound) in the presence (for antagonist mode) or absence (for agonist mode) of a known reference agonist.
-
The cells are incubated for a further period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.
-
The cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer.
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.
-
For agonist activity, the concentration of the test compound that produces 50% of the maximal response (EC50) is determined.
-
For antagonist activity, the concentration of the test compound that inhibits 50% of the response induced by the reference agonist (IC50) is determined.
Visualizing Key Pathways and Workflows
To further aid in the understanding of the experimental approach and the biological context, the following diagrams are provided.
Caption: Androgen Receptor (AR) Signaling Pathway and the antagonistic action of this compound.
Caption: Experimental workflow for assessing the cross-reactivity of this compound against a panel of nuclear receptors.
Conclusion and Future Directions
This compound has been established as a compound with anti-androgenic properties. However, a comprehensive understanding of its selectivity and potential for off-target effects through other nuclear receptors remains to be elucidated. The experimental protocols detailed in this guide provide a standardized approach for researchers and drug developers to systematically evaluate the cross-reactivity of this compound. The generation of quantitative binding affinity and functional activity data for this compound against the progesterone, glucocorticoid, and estrogen receptors is a critical next step. Such data will be invaluable for a complete risk-benefit assessment and for guiding the future clinical development of this compound. The provided templates for data presentation and visualization are intended to facilitate the clear and concise communication of these future findings within the scientific community.
References
Bifluranol: An Early Anti-Androgen Shrouded in Limited Comparative Data Against Modern Therapeutics
Bifluranol, a fluorinated bibenzyl compound, emerged decades ago as a potent agent with anti-prostatic activity. However, a comprehensive evaluation of its effectiveness, particularly in comparison to modern second-generation anti-androgens like enzalutamide and apalutamide, is conspicuously absent from the current scientific literature. While historical studies provide some insight into its mechanism, the lack of direct comparative preclinical and clinical data severely limits a quantitative assessment of its relative efficacy in the contemporary landscape of prostate cancer treatment.
Second-generation anti-androgens have revolutionized the management of advanced prostate cancer. These agents, including enzalutamide and apalutamide, function as potent and specific antagonists of the androgen receptor (AR). Their mechanism of action involves competitively inhibiting the binding of androgens to the AR, preventing the nuclear translocation of the receptor, and blocking its interaction with DNA. This multi-pronged inhibition of the AR signaling pathway effectively halts the growth of androgen-dependent prostate cancer cells.[1][2][3]
In contrast, the primary mechanism of action attributed to this compound in early research appears to differ significantly from that of modern anti-androgens. A 1980 study demonstrated that this compound's potent anti-prostatic effect in rats was comparable to that of diethylstilbestrol (DES), a synthetic estrogen. The study suggested that this compound does not directly antagonize androgen-induced stimulation of the prostate. Instead, its effect is likely mediated through a negative feedback mechanism on the hypothalamic-pituitary-gonadal axis, leading to a selective inhibition of luteinizing hormone (LH) secretion. This, in turn, reduces testicular androgen production.
This fundamental difference in their mechanisms of action makes a direct comparison of efficacy challenging without dedicated studies. While second-generation anti-androgens directly target the AR within the cancer cells, this compound appears to exert its influence at a systemic hormonal level.
Quantitative Data: A Notable Void
A thorough search of preclinical and clinical research reveals a significant gap in quantitative data that would allow for a direct comparison of this compound with second-generation anti-androgens. Key metrics routinely used to evaluate the efficacy of modern anti-androgens are unavailable for this compound.
| Parameter | This compound | Enzalutamide | Apalutamide |
| Androgen Receptor Binding Affinity (IC50/Ki) | Data not available | Potent inhibitor | Potent inhibitor |
| Inhibition of AR Nuclear Translocation | Data not available | Demonstrated | Demonstrated |
| Inhibition of AR-mediated Gene Transcription | Data not available | Demonstrated | Demonstrated |
| Inhibition of Prostate Cancer Cell Proliferation (IC50) | Data not available | Potent inhibition | Potent inhibition |
| In vivo Tumor Growth Inhibition | Comparable to DES in historical rat models | Significant tumor regression in xenograft models | Significant tumor regression in xenograft models |
Note: The table highlights the absence of publicly available, modern preclinical data for this compound that is directly comparable to the well-characterized profiles of Enzalutamide and Apalutamide.
Experimental Methodologies: A Look into Androgen Receptor Research
The evaluation of anti-androgen efficacy relies on a suite of well-established experimental protocols. While specific protocols for this compound are not available in recent literature, the following methodologies are standard in the field for characterizing compounds like enzalutamide and apalutamide.
Androgen Receptor Binding Assay
This assay is crucial for determining the affinity of a compound for the androgen receptor. A common method is a competitive binding assay using a radiolabeled androgen, such as [3H]-dihydrotestosterone (DHT), and a source of AR, typically from prostate cancer cell lysates or recombinant AR protein.
General Protocol:
-
Preparation of AR Source: Prostate cancer cells (e.g., LNCaP) are cultured and harvested. The cells are then lysed to extract the cytoplasm containing the AR.
-
Competitive Binding: A constant concentration of radiolabeled DHT is incubated with the AR preparation in the presence of varying concentrations of the test compound (e.g., this compound, enzalutamide).
-
Separation of Bound and Unbound Ligand: Techniques such as filtration or dextran-coated charcoal are used to separate the AR-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The data is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled DHT (IC50 value). A lower IC50 value indicates a higher binding affinity.
Cell-Based Assays for Anti-Androgenic Activity
These assays assess the ability of a compound to inhibit androgen-induced cellular processes in prostate cancer cell lines.
General Protocol (using a reporter gene assay):
-
Cell Culture and Transfection: An appropriate cell line (e.g., PC-3, which lacks endogenous AR) is co-transfected with a plasmid expressing the human AR and a reporter plasmid containing an androgen-responsive element (ARE) linked to a reporter gene (e.g., luciferase).
-
Treatment: The transfected cells are treated with an androgen (e.g., DHT) to stimulate AR activity, in the presence or absence of the test compound at various concentrations.
-
Reporter Gene Measurement: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.
-
Data Analysis: The ability of the test compound to inhibit androgen-induced reporter gene activity is quantified, and an IC50 value is determined.
Visualizing the Signaling Pathways
To understand the distinct mechanisms of action, the following diagrams illustrate the androgen receptor signaling pathway and the points of intervention for both direct AR antagonists and agents that affect hormone production.
References
- 1. Interlaboratory comparison of four in vitro assays for assessing androgenic and antiandrogenic activity of environmental chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Correlating Bifluranol's In Vitro Hormonal Effects with In Vivo Anti-Prostatic Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide will therefore focus on comparing Bifluranol's hormonal modulation with its tangible in vivo outcomes on androgen-dependent tissues. We will also draw comparisons with Diethylstilbestrol (DES), a compound to which this compound's anti-prostatic potency has been likened.
In Vitro Activity: Central Hormonal Regulation
This compound's primary in vitro effect relevant to its in vivo anti-prostatic action is its influence on the hypothalamic-pituitary-gonadal (HPG) axis. Unlike typical anti-androgens that directly block the androgen receptor (AR) at the cellular level, this compound is suggested to exert its effect by inhibiting the secretion of Luteinizing Hormone (LH) from the pituitary gland. This reduction in LH leads to decreased testosterone synthesis in the testes, thereby reducing the androgenic stimulation of the prostate.
Due to the limited availability of public data on the direct in vitro effects of this compound on pituitary cells, a quantitative IC50 value for LH suppression is not available at this time. However, its in vivo effects on LH levels provide strong evidence for this central mechanism.
In Vivo Efficacy: Anti-Prostatic and Hormonal Effects
In vivo studies in animal models, particularly rats, have demonstrated this compound's potent anti-prostatic activity. This is primarily assessed by measuring the reduction in the weight of the prostate gland and other accessory sex organs.
| Compound | Animal Model | Dosage | Effect on Prostate Weight | Effect on Serum LH | Effect on Serum Testosterone | Reference |
| This compound | Rat | Not Specified | Potent reduction, comparable to DES | Lowered | Not Specified | [1] |
| Diethylstilbestrol (DES) | Rat | Not Specified | Potent reduction | Lowered | Not Specified | [1] |
Note: Specific dose-response data for this compound and its direct effect on serum testosterone from comparative studies are not available in the public domain. The provided data is based on qualitative descriptions from the available literature.
Experimental Protocols
In Vivo Anti-Prostatic Efficacy Model (Rat)
A standard method to evaluate the in vivo anti-androgenic efficacy of compounds like this compound involves the use of adult male rats.
-
Animal Model: Adult male rats (e.g., Wistar or Sprague-Dawley strain) are used. To study the effect on androgen-stimulated growth, animals may be castrated and then administered a controlled dose of testosterone to induce prostate growth.
-
Dosing: this compound or a comparator compound is administered orally or via injection at various dose levels for a specified period (e.g., 7-14 days). A control group receives the vehicle only.
-
Endpoint Measurement: At the end of the treatment period, the animals are euthanized. The ventral prostate and seminal vesicles are carefully dissected and weighed.[2] Blood samples are collected to measure serum levels of LH and testosterone using methods like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage reduction in prostate and seminal vesicle weight in the treated groups is calculated relative to the control group. Hormone levels are also compared between groups.
Signaling Pathway and Experimental Workflow
Hypothalamic-Pituitary-Gonadal (HPG) Axis and this compound's Proposed Mechanism
The following diagram illustrates the HPG axis and the likely point of intervention for this compound. Gonadotropin-releasing hormone (GnRH) from the hypothalamus stimulates the pituitary to release LH and FSH. LH then stimulates the testes to produce testosterone, which promotes prostate growth. This compound is thought to inhibit LH secretion from the pituitary, thus disrupting this cascade.[1]
In Vivo Efficacy Experimental Workflow
The workflow for a typical in vivo study to assess the anti-prostatic effects of this compound is outlined below.
Conclusion
The available evidence suggests that this compound's in vivo anti-prostatic efficacy is primarily driven by its in vitro hormonal effect of suppressing LH secretion, rather than direct cellular cytotoxicity or androgen receptor antagonism. This central mechanism leads to a reduction in testosterone levels and subsequent regression of androgen-dependent tissues like the prostate. While quantitative in vitro data on pituitary cells is lacking, the in vivo outcomes in animal models demonstrate its potential as a potent anti-prostatic agent, with an efficacy comparable to that of DES. Further research is warranted to elucidate the precise molecular interactions of this compound within the pituitary and to establish a clear dose-response relationship for both its hormonal and anti-prostatic effects. This will be crucial for its further development and for providing a more direct correlation between its in vitro and in vivo activities.
References
Scrutinizing 5-Alpha Reductase Inhibitors: A Comparative Analysis of Bifluranol, Finasteride, and Dutasteride
For researchers, scientists, and drug development professionals, understanding the nuanced selectivity of 5-alpha reductase inhibitors is paramount for advancing therapeutic strategies in androgen-dependent conditions. This guide provides a comparative analysis of Bifluranol, Finasteride, and Dutasteride, focusing on their selectivity for the primary isoforms of 5-alpha reductase, SRD5A1 and SRD5A2.
While this compound is recognized as a fluorinated bibenzyl anti-androgen, publicly available quantitative data on its specific inhibitory activity against 5-alpha reductase isoforms is limited.[1] Therefore, this guide will focus on the well-characterized inhibitors, Finasteride and Dutasteride, to provide a framework for evaluating inhibitor selectivity.
Introduction to 5-Alpha Reductase and its Isoforms
The enzyme 5-alpha reductase is a critical player in androgen metabolism, catalyzing the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[2][3] Two primary isoforms of this enzyme have been identified:
-
Type 1 (SRD5A1): Predominantly found in the skin (sebaceous glands), liver, and to a lesser extent, the prostate.[4][5]
-
Type 2 (SRD5A2): Primarily located in the prostate, seminal vesicles, epididymis, and hair follicles.[4][5]
The differential tissue distribution of these isoforms underscores the therapeutic potential of selective inhibitors for treating conditions like benign prostatic hyperplasia (BPH), androgenetic alopecia, and prostate cancer.[2][6]
Comparative Inhibitory Potency
The selectivity of a 5-alpha reductase inhibitor is determined by its differential potency in inhibiting the type 1 and type 2 isoforms. This is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
| Inhibitor | 5-Alpha Reductase Type 1 (IC50) | 5-Alpha Reductase Type 2 (IC50) | Selectivity Profile |
| Finasteride | 360 nM[4][5] | 69 nM[4][5] | Selective for Type 2 |
| Dutasteride | 6 nM[4] | 7 nM[4] | Dual Inhibitor (Type 1 & 2) |
| This compound | Data not available | Data not available | - |
Key Observations:
-
Finasteride demonstrates a clear selectivity for the type 2 isoform of 5-alpha reductase, with an IC50 value approximately 5-fold lower than that for the type 1 isoform.[4][5]
-
Dutasteride acts as a dual inhibitor, potently inhibiting both type 1 and type 2 isoforms with similar low nanomolar IC50 values.[4] This dual inhibition leads to a more significant reduction in circulating DHT levels compared to Finasteride.[7]
-
This compound , while identified as an anti-androgen, lacks publicly available data on its IC50 values for either 5-alpha reductase isoform, precluding a direct comparison of its selectivity.
Signaling Pathway of 5-Alpha Reductase
The following diagram illustrates the role of 5-alpha reductase in the androgen signaling pathway.
Caption: Androgen signaling pathway highlighting the conversion of testosterone to DHT by 5-alpha reductase isoforms.
Experimental Protocols for Determining Inhibitor Selectivity
The determination of IC50 values and thus the selectivity of compounds like Finasteride and Dutasteride is typically performed using in vitro enzyme inhibition assays.
General Experimental Workflow
Caption: A generalized workflow for an in vitro 5-alpha reductase inhibition assay.
Detailed Methodology
1. Enzyme Source:
-
Recombinant human 5-alpha reductase isoforms (type 1 and type 2) expressed in a suitable cell line (e.g., HEK293 or Sf9 cells).
-
Microsomal fractions isolated from tissues known to express the specific isoforms, such as human prostate for type 2 or liver for type 1.
2. Substrate:
-
Radiolabeled testosterone (e.g., [1,2,6,7-³H]testosterone) is commonly used to facilitate the detection and quantification of the product.
3. Test Compounds:
-
This compound, Finasteride, and Dutasteride are dissolved in a suitable solvent (e.g., DMSO) and prepared in a series of dilutions to determine a dose-response curve.
4. Assay Conditions:
-
The reaction is typically carried out in a buffered solution at a physiological pH (e.g., pH 6.5-7.0) and temperature (37°C).
-
A cofactor, such as NADPH, is required for the enzymatic reaction.
5. Incubation:
-
The enzyme, substrate, and varying concentrations of the inhibitor are incubated together for a defined period.
6. Reaction Termination and Product Separation:
-
The reaction is stopped, often by the addition of a strong acid or organic solvent.
-
The substrate (testosterone) and the product (dihydrotestosterone) are separated using techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).
7. Quantification and Data Analysis:
-
The amount of radiolabeled DHT produced is quantified using a scintillation counter.
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor.
-
The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by fitting the dose-response data to a suitable sigmoidal model.
Conclusion
The available data clearly delineates the selectivity profiles of Finasteride and Dutasteride as inhibitors of 5-alpha reductase. Finasteride is a selective inhibitor of the type 2 isoform, while Dutasteride is a potent dual inhibitor of both type 1 and type 2 isoforms. This difference in selectivity has significant implications for their clinical applications and efficacy.
Further research is required to elucidate the inhibitory activity and selectivity of this compound against the 5-alpha reductase isoforms. Such studies, following the experimental protocols outlined above, would be invaluable in determining its potential therapeutic utility in androgen-dependent pathologies and would allow for a more complete comparative analysis.
References
- 1. cuaj.ca [cuaj.ca]
- 2. Alpha Reductase Inhibitors: What They Treat, Side Effects, and More [webmd.com]
- 3. The role of 5-alpha reductase inhibitors in prostate pathophysiology: Is there an additional advantage to inhibition of type 1 isoenzyme? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Dark Side of 5α-Reductase Inhibitors' Therapy: Sexual Dysfunction, High Gleason Grade Prostate Cancer and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current status of 5α-reductase inhibitors in the management of lower urinary tract symptoms and BPH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5α-Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Human adrenocarcinoma (H295R) cells for rapid in vitro determination of effects on steroidogenesis: Hormone production (Journal Article) | ETDEWEB [osti.gov]
Comparative Bioactivity of Bifluranol: An Examination of Enantiomers and Racemic Mixtures
A comprehensive review of existing scientific literature reveals a notable gap in the pharmacological data available for the individual enantiomers of Bifluranol compared to its widely studied racemic form. While the bioactivity of racemic this compound has been documented, particularly its anti-prostatic and estrogenic effects, specific comparative studies detailing the bioactivity of its (R)- and (S)-enantiomers are not publicly available.
This compound, a fluorinated bibenzyl derivative, has been investigated for its potential therapeutic applications. However, like many chiral drugs, the spatial arrangement of its atoms can lead to the existence of enantiomers—mirror-image isomers that are not superimposable. These enantiomers can exhibit distinct pharmacological and toxicological profiles. The common form of this compound used in studies is the racemate, a 1:1 mixture of both enantiomers.
Bioactivity of Racemic this compound
Studies on racemic this compound have primarily focused on its hormonal activities:
-
Anti-prostatic Activity: Racemic this compound has demonstrated potent anti-prostatic effects.[1][2] This activity is believed to be mediated through a negative feedback mechanism on the hypothalamic-pituitary-gonadal axis, leading to a selective reduction in luteinizing hormone (LH) secretion without significantly affecting follicle-stimulating hormone (FSH) levels.[1] This hormonal modulation results in a reduction of androgen-dependent prostate growth.
-
Estrogenic Activity: The racemic mixture also exhibits estrogenic properties, although its potency is reported to be considerably less than that of diethylstilbestrol (DES), a potent synthetic estrogen.[1]
The Unexplored Territory: this compound Enantiomers
Despite the established bioactivity of the racemic mixture, there is a conspicuous absence of research into the individual contributions of the (R)- and (S)-enantiomers of this compound. The synthesis and pharmacological evaluation of individual enantiomers are crucial steps in drug development to:
-
Identify the eutomer , the enantiomer with the desired therapeutic activity.
-
Characterize the distomer , the less active or inactive enantiomer, which may contribute to side effects or have different pharmacological properties.
-
Optimize the therapeutic index by potentially developing a single-enantiomer drug.
The lack of available data prevents a detailed comparison of the bioactivity of this compound enantiomers and the racemic mixture. Consequently, quantitative data for comparison, detailed experimental protocols for enantiomer-specific assays, and visualizations of their distinct signaling pathways cannot be provided at this time.
Future Research Directions
To fully understand the therapeutic potential and safety profile of this compound, further research is imperative. Key areas for future investigation would include:
-
Chiral Synthesis or Separation: The development of methods to synthesize or separate the individual (R)- and (S)-enantiomers of this compound is the first critical step.
-
Comparative Pharmacological Studies: Once isolated, the enantiomers should be subjected to a battery of in vitro and in vivo assays to compare their:
-
Binding affinity and functional activity at estrogen and androgen receptors.
-
Effects on LH and FSH secretion.
-
Anti-prostatic and estrogenic potency.
-
Pharmacokinetic profiles (absorption, distribution, metabolism, and excretion).
-
Toxicological profiles.
-
Such studies would provide invaluable insights into the structure-activity relationship of this compound and could pave the way for the development of a more refined and potentially safer therapeutic agent.
Conclusion
While racemic this compound has shown promise as an anti-prostatic agent with some estrogenic activity, the specific roles of its constituent enantiomers remain unknown. The absence of comparative bioactivity data for the (R)- and (S)-enantiomers versus the racemic mixture represents a significant knowledge gap. Future research focusing on the stereopharmacology of this compound is essential to elucidate the full therapeutic potential of this compound. Without such data, a comprehensive comparison guide as requested cannot be compiled.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Bifluranol
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Bifluranol, a synthetic nonsteroidal estrogen. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
This compound: Key Chemical Data
To ensure safe handling and disposal, it is essential to be aware of the fundamental properties of this compound. The following table summarizes its key chemical data.
| Property | Value |
| CAS Number | 34633-34-6[1] |
| Molecular Formula | C17H18F2O2[1] |
| Synonyms | BX-341, Prostarex[1] |
| Chemical Class | Synthetic nonsteroidal estrogen, stilbestrol group[2] |
Procedural Steps for this compound Disposal
The following protocols outline the necessary steps for the safe disposal of this compound waste. These procedures are based on general best practices for hazardous chemical waste management and should be adapted to comply with all applicable local, state, and federal regulations.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound waste, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.
-
Gloves: Wear chemically resistant gloves.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat should be worn.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent accidental chemical reactions and to ensure compliant disposal.
-
Designated Waste Container: Use a dedicated, clearly labeled, and leak-proof container for all this compound waste. The container should be made of a material compatible with this compound.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the name "this compound," and the associated hazards.
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect unused or expired this compound, contaminated lab supplies (e.g., weighing boats, contaminated gloves) in the designated solid waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, designated liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Step 3: Storage of this compound Waste
Proper storage of hazardous waste is a critical component of laboratory safety.
-
Storage Location: Store the this compound waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.
-
Container Integrity: Ensure the waste container is always sealed when not in use.
Step 4: Final Disposal
The final disposal of this compound must be conducted by a licensed hazardous waste disposal company.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the this compound waste.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and the waste disposal vendor.
-
Professional Disposal: Never dispose of this compound down the drain or in the regular trash. It must be disposed of through an approved waste disposal plant[3].
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
